2,5-Dichloroterephthalonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dichlorobenzene-1,4-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl2N2/c9-7-1-5(3-11)8(10)2-6(7)4-12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRQGBRIGDKUAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)C#N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90172386 | |
| Record name | 1,4-Benzenedicarbonitrile, 2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1897-43-4 | |
| Record name | 2,5-Dichloro-1,4-benzenedicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1897-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzenedicarbonitrile, 2,5-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001897434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedicarbonitrile, 2,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90172386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichloroterephthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,5-Dichloroterephthalonitrile from Xylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,5-dichloroterephthalonitrile, a valuable building block in the synthesis of agrochemicals, high-performance polymers, and pharmaceuticals, starting from the readily available precursor, p-xylene. This document details two primary synthetic routes: a classical multi-step approach involving the oxidation of a chlorinated intermediate, and a more direct industrial method via ammoxidation.
Pathway 1: Multi-Step Synthesis via Oxidation and Dehydration
This pathway follows a traditional, stepwise approach to construct the target molecule. It begins with the chlorination of p-xylene, followed by oxidation to the corresponding dicarboxylic acid, and subsequent conversion to the dinitrile.
Step 1: Chlorination of p-Xylene to 2,5-Dichloro-p-xylene
The initial step involves the electrophilic aromatic substitution of p-xylene with chlorine gas in the presence of a Lewis acid catalyst to yield 2,5-dichloro-p-xylene.
Experimental Protocol:
A process for the preparation of 2,5-dichloro-p-xylene involves reacting p-xylene with chlorine in the presence of a catalyst system.[1] This system comprises a primary catalyst selected from halides of iron (e.g., FeCl₃) or antimony, and a co-catalyst, which is an organic sulfur compound with divalent sulfur.[1] The reaction can be carried out in an inert solvent like carbon tetrachloride or in the absence of a solvent.[1] To maximize the yield of the desired 2,5-dichloro isomer and minimize the formation of other isomers and over-chlorinated products, a near-stoichiometric amount of chlorine (approximately 1.8 to 2.1 moles of chlorine per mole of p-xylene) is recommended.[1] The reaction temperature is typically maintained between 0°C and 100°C, with a preferred range of 25°C to 70°C.[1]
| Parameter | Value | Reference |
| Starting Material | p-Xylene | [1] |
| Reagent | Chlorine (gas) | [1] |
| Catalyst System | Iron or Antimony halide (e.g., FeCl₃) + Divalent sulfur compound | [1] |
| Molar Ratio (Cl₂:p-xylene) | 1.8:1 to 2.1:1 | [1] |
| Temperature | 25°C - 70°C | [1] |
| Solvent | Optional (e.g., Carbon Tetrachloride) | [1] |
Step 2: Oxidation of 2,5-Dichloro-p-xylene to 2,5-Dichloroterephthalic Acid
The methyl groups of 2,5-dichloro-p-xylene are oxidized to carboxylic acids using a strong oxidizing agent.
Experimental Protocol:
In a 250 mL round-bottom flask, 5 g (0.028 mol) of 2,5-dichloro-p-xylene, 26 g (0.165 mol) of potassium permanganate, 80 mL of pyridine, and 20 mL of deionized water are combined.[2] The reaction mixture is heated to 100°C and stirred for 12 hours.[2] The resulting brown manganese oxide is removed by hot filtration. The solid is then washed twice with 100 mL of deionized water. The combined filtrates are concentrated under reduced pressure. The resulting pale yellow, syrupy liquid is acidified with hydrochloric acid to a pH of 1. The precipitated white solid is collected by filtration and dried in a vacuum oven at 50°C overnight.[2]
| Parameter | Value | Reference |
| Starting Material | 2,5-Dichloro-p-xylene | [2] |
| Oxidizing Agent | Potassium permanganate (KMnO₄) | [2] |
| Solvent | Pyridine and Water | [2] |
| Temperature | 100°C | [2] |
| Reaction Time | 12 hours | [2] |
| Yield | 53-87% | [2] |
Step 3: Conversion of 2,5-Dichloroterephthalic Acid to 2,5-Dichloroterephthaloyl Chloride
The dicarboxylic acid is converted to the more reactive diacyl chloride, typically using a chlorinating agent like thionyl chloride or oxalyl chloride. This step facilitates the subsequent amidation.
Experimental Protocol (General Procedure):
2,5-Dichloroterephthalic acid is refluxed with an excess of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride is then removed by distillation, often under reduced pressure, to yield the crude 2,5-dichloroterephthaloyl chloride. A patent for the synthesis of a related compound, 2,5-dihydroxyterephthaloyl chloride, utilizes thionyl chloride with a catalyst for a reflux reaction, followed by distillation to purify the product.[3]
Step 4: Amidation of 2,5-Dichloroterephthaloyl Chloride to 2,5-Dichloroterephthalamide
The diacyl chloride is reacted with ammonia to form the corresponding diamide.
Experimental Protocol (General Procedure):
The crude 2,5-dichloroterephthaloyl chloride is dissolved in a suitable inert solvent (e.g., dioxane, THF, or dichloromethane) and cooled in an ice bath. An excess of concentrated aqueous ammonia or anhydrous ammonia gas is then added or bubbled through the solution with vigorous stirring. The reaction is typically exothermic. After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction. The resulting solid, 2,5-dichloroterephthalamide, is collected by filtration, washed with water to remove ammonium chloride, and then with a small amount of cold solvent, and finally dried.
Step 5: Dehydration of 2,5-Dichloroterephthalamide to this compound
The final step involves the dehydration of the diamide to the dinitrile.
Experimental Protocol (Adapted from a similar reaction):
A modern and mild method for the dehydration of terephthalamide to terephthalonitrile has been developed using a palladium catalyst.[4] In a typical procedure, 2,5-dichloroterephthalamide would be mixed with a palladium salt (e.g., PdCl₂) in a solvent system such as acetonitrile and water.[4][5] The reaction mixture is then heated. For the non-chlorinated analog, the reaction proceeds at 100°C.[5] This method has been shown to achieve complete conversion of terephthalamide with good selectivity for the dinitrile.[4]
| Parameter | Value | Reference |
| Starting Material | 2,5-Dichloroterephthalamide | [4] |
| Catalyst | Palladium(II) chloride (PdCl₂) | [4][5] |
| Solvent | Acetonitrile and Water | [4][5] |
| Temperature | ~100°C | [5] |
| Selectivity (for non-chlorinated analog) | up to 68% dinitrile | [4] |
Logical Workflow for Pathway 1
Caption: Multi-step synthesis of this compound.
Pathway 2: Direct Ammoxidation of 2,5-Dichloro-p-xylene
A more direct and industrially favored route is the vapor-phase catalytic ammoxidation of 2,5-dichloro-p-xylene. This process combines oxidation and amination in a single step.
Experimental Protocol (General Procedure based on analogous reactions):
The ammoxidation of xylenes is typically carried out in a fixed-bed or fluidized-bed reactor at elevated temperatures. For the ammoxidation of p-xylene to terephthalonitrile, a vanadium-based catalyst, often supported on α-alumina, is used.[6] The reaction is performed at temperatures ranging from 375°C to 500°C.[6] The feed consists of the xylene derivative, ammonia, and an oxygen source (typically air).[6] The molar ratios of the reactants are crucial for optimizing the yield and selectivity. For p-xylene, the molar ratio of ammonia to xylene is typically no more than 3:1, and the oxygen to xylene ratio is also around 3:1.[6] Similar conditions would be expected for the ammoxidation of 2,5-dichloro-p-xylene. Catalysts based on V-Sb-Bi-Cr supported on γ-Al₂O₃ have also been shown to be effective for the ammoxidation of other substituted xylenes.[7][8]
| Parameter | Value | Reference |
| Starting Material | 2,5-Dichloro-p-xylene | [6] |
| Reagents | Ammonia (NH₃), Oxygen (from air) | [6] |
| Catalyst | Vanadium-based (e.g., Vanadium bronze on α-alumina) or V-Sb-Bi-Cr/γ-Al₂O₃ | [6][7][8] |
| Temperature | 375°C - 500°C | [6] |
| Molar Ratio (NH₃:xylene) | ~3:1 | [6] |
| Molar Ratio (O₂:xylene) | ~3:1 | [6] |
Logical Workflow for Pathway 2
Caption: Direct synthesis via ammoxidation.
Summary and Outlook
Both presented pathways offer viable routes for the synthesis of this compound from p-xylene. The multi-step approach (Pathway 1) is well-suited for laboratory-scale synthesis where reaction conditions can be precisely controlled at each stage. The direct ammoxidation (Pathway 2) represents a more atom-economical and cost-effective method, making it more attractive for industrial-scale production. Further research and process optimization for the ammoxidation of 2,5-dichloro-p-xylene could lead to even more efficient and sustainable production of this important chemical intermediate.
References
- 1. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 2. 2,5-DICHLOROTEREPHTHALIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. 2,5-dyhydroxyl paraphthaloyl chloride and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. Upcycling of poly(ethylene terephthalate) waste plastics to terephthalonitrile - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. US3959337A - Ammoxidation process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
In-Depth Technical Guide to the Physicochemical Properties of 2,5-Dichloroterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,5-Dichloroterephthalonitrile, a key intermediate in the synthesis of various polymers, agrochemicals, and pharmaceuticals.[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.
Core Physicochemical Data
This compound is a white to off-white crystalline solid at room temperature.[1] It is characterized by its chemical stability and low volatility.[1] The presence of both chloro and cyano functional groups on the benzene ring makes it a versatile reagent, particularly in nucleophilic substitution reactions.[1]
The key quantitative physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₂Cl₂N₂ | [1] |
| Molecular Weight | 197.02 g/mol | [1] |
| Melting Point | 214 °C | [2] |
| Boiling Point | Data not available; may decompose at high temperatures. | |
| Appearance | White to off-white powder/crystal | [1] |
| Solubility | Moderately soluble in organic solvents. | [1] |
Experimental Protocols
Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using a standard melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting) are recorded as the melting point range. A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.
Solubility Determination (Gravimetric Method)
The solubility of this compound in various organic solvents can be determined gravimetrically.
Methodology:
-
Saturation: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed vial.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The continued presence of undissolved solid is essential.
-
Filtration: A known volume of the saturated solution is carefully withdrawn and filtered using a syringe filter to remove any undissolved solid.
-
Solvent Evaporation: The filtered solution is transferred to a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.
-
Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used and is typically expressed in g/100 mL or mg/mL.
Synthesis Workflow
While specific, detailed laboratory-scale synthesis protocols for this compound are not widely published, a plausible and common industrial method for the synthesis of terephthalonitriles is the ammoxidation of the corresponding p-xylene derivative. The following diagram illustrates a logical workflow for the synthesis of this compound from 2,5-dichloro-p-xylene. This represents a general process, as a specific, detailed experimental protocol was not found in the available literature.
Caption: A logical workflow for the synthesis of this compound.
References
Technical Guide: 4-(4-Bromophenyl)-4-piperidinol (CAS 13329-37-8)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 4-(4-Bromophenyl)-4-piperidinol, a key heterocyclic building block in medicinal chemistry. It covers its physicochemical properties, a detailed experimental protocol for its synthesis, and its role as a precursor in the development of pharmacologically active agents, with a focus on its potential modulation of prostaglandin signaling pathways.
Core Chemical Information
4-(4-Bromophenyl)-4-piperidinol is a solid, achiral molecule valued as an intermediate in organic synthesis.[1] Its structure incorporates a piperidine ring, a tertiary alcohol, and a bromophenyl group, making it a versatile scaffold for creating derivatives with diverse biological activities.
Physicochemical and Spectroscopic Data
The key quantitative properties of 4-(4-Bromophenyl)-4-piperidinol are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 13329-37-8 (alternate: 57988-58-6) | [2][3] |
| Molecular Formula | C₁₁H₁₄BrNO | [1][3] |
| Molecular Weight | 256.14 g/mol | [1][3] |
| Melting Point | 167-170 °C | [2][3][4] |
| Boiling Point | 361 °C at 760 mmHg | [2] |
| Density | 1.436 g/cm³ | [2] |
| Flash Point | 172.1 °C | [2] |
| Assay Purity | ≥98% | [3][4] |
| XLogP3 | 2.3 | [2] |
| InChI Key | QNLXJYQUWCNYBH-UHFFFAOYSA-N | [3][5] |
Spectroscopic data confirms the structure of the compound, with characteristic signals available for analysis.[5][6]
Synthesis Protocol: Grignard Reaction
The synthesis of 4-(4-Bromophenyl)-4-piperidinol is most effectively achieved via a Grignard reaction. This involves the nucleophilic addition of a 4-bromophenylmagnesium halide to a protected 4-piperidone, followed by deprotection. The following protocol is adapted from established procedures for analogous 4-aryl-4-piperidinol compounds.
Experimental Workflow Diagram
Caption: Synthetic workflow for 4-(4-Bromophenyl)-4-piperidinol via Grignard reaction.
Detailed Methodology
Materials and Reagents:
-
1,4-Dibromobenzene
-
Magnesium turnings
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (crystal)
-
N-tert-Butoxycarbonyl-4-piperidone (N-Boc-4-piperidone)
-
Hydrochloric Acid (HCl), aqueous solution
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
Part 1: Formation of Grignard Reagent (4-Bromophenylmagnesium Bromide)
-
Ensure all glassware is oven-dried and assembled while hot under a nitrogen atmosphere to maintain anhydrous conditions.
-
Place magnesium turnings (1.1 eq) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a single crystal of iodine to activate the magnesium surface.
-
Dissolve 1,4-dibromobenzene (1.0 eq) in anhydrous THF. Add approximately 10% of this solution to the flask.
-
Observe for initiation of the reaction (e.g., heat evolution, disappearance of iodine color). If the reaction does not start, gently warm the flask.
-
Once initiated, add the remaining 1,4-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. Cool to room temperature.
Part 2: Nucleophilic Addition
-
In a separate flask under nitrogen, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.
-
Cool the N-Boc-4-piperidone solution to 0°C using an ice bath.
-
Slowly add the prepared Grignard reagent to the cooled piperidone solution via cannula transfer.
-
Maintain the temperature at 0°C during the addition. After completion, allow the reaction to warm to room temperature and stir for 2-4 hours.
Part 3: Deprotection and Isolation
-
Cool the reaction mixture back to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride, followed by 1M HCl until the solution is acidic (pH ~1-2).
-
Stir the mixture vigorously for 1-2 hours to facilitate the cleavage of the Boc protecting group.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure 4-(4-Bromophenyl)-4-piperidinol.
Applications in Drug Development
4-(4-Bromophenyl)-4-piperidinol serves as a crucial intermediate in the synthesis of more complex molecules with therapeutic potential. The piperidine scaffold is a common motif in pharmacologically active compounds.[7] Derivatives have been investigated for several activities, including:
-
Analgesic Activity: Piperidine derivatives are known to exhibit analgesic properties. Studies have shown that 4-(4-Bromophenyl)-4-piperidinol and its derivatives possess significant analgesic effects, potentially through the inhibition of downstream signaling pathways associated with prostaglandins.
-
Antioxidant Activity: The parent compound has been reported to show potential antioxidant activity.[4]
-
Alpha-Glucosidase Inhibition: Analogues of hydroxyl piperidines have been studied for their hypoglycemic effects, drawing structural comparisons to naturally occurring alpha-glucosidase inhibitors like nojirimycin.
Proposed Mechanism: Modulation of Prostaglandin Signaling
Prostaglandins, particularly Prostaglandin E2 (PGE2), are key lipid mediators in inflammation and pain signaling.[8] PGE2 exerts its effects by binding to four G protein-coupled receptor subtypes (EP1, EP2, EP3, EP4), which trigger distinct intracellular signaling cascades.[8] The analgesic effects of piperidine derivatives may stem from their ability to antagonize these receptors or inhibit downstream effectors. The EP4 receptor, for instance, couples to Gs proteins, activating adenylyl cyclase (AC) and leading to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[9][10] It can also signal through a PI3K-Akt pathway.[9]
Caption: Proposed modulation of the PGE2-EP4 signaling pathway by piperidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 6. 4-(4'-Bromophenyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Formation of 2,5-Dichloroterephthalonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes and reaction mechanisms for the formation of 2,5-Dichloroterephthalonitrile, a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. This document details plausible reaction pathways, experimental protocols derived from analogous transformations, and quantitative data to facilitate a deeper understanding and practical application in a research and development setting.
Introduction
This compound is a substituted aromatic dinitrile whose structure is foundational for the synthesis of a variety of complex molecules, including pigments, high-performance polymers, and pharmacologically active agents. The presence of both chloro and nitrile functionalities on the benzene ring offers multiple sites for further chemical modification. Understanding the mechanistic details of its formation is crucial for optimizing reaction conditions, maximizing yields, and controlling the purity of the final product. This guide explores two principal synthetic strategies for obtaining this compound.
Synthetic Pathways
Two primary synthetic pathways for the formation of this compound are proposed based on established chemical transformations.
Pathway A: Synthesis from p-Xylene via Chlorination and Oxidation
This pathway involves the initial chlorination of p-xylene to introduce the desired chloro-substituents, followed by oxidation of the methyl groups to carboxylic acids, and subsequent conversion to nitriles.
Caption: Pathway A: Synthesis of this compound from p-Xylene.
Pathway B: Synthesis from Terephthalonitrile via Direct Chlorination
This alternative route begins with the formation of the dinitrile from p-xylene, followed by direct chlorination of the aromatic ring.
Caption: Pathway B: Synthesis of this compound from Terephthalonitrile.
Reaction Mechanisms and Experimental Protocols
Pathway A: Step-by-Step Mechanistic Analysis
Step 1: Electrophilic Aromatic Chlorination of p-Xylene
The formation of 2,5-dichloro-p-xylene from p-xylene proceeds via an electrophilic aromatic substitution mechanism. The methyl groups of p-xylene are ortho, para-directing activators. The first chlorination occurs at one of the positions ortho to a methyl group. The second chlorination is directed by both the methyl and the newly introduced chloro group.
Caption: Mechanism of Electrophilic Chlorination of p-Xylene.
Experimental Protocol: Synthesis of 2,5-Dichloro-p-xylene [1][2]
-
Materials: p-xylene, chlorine gas, ferric chloride (catalyst), carbon tetrachloride (solvent).
-
Procedure:
-
In a reaction vessel equipped with a gas inlet, stirrer, and reflux condenser, dissolve p-xylene in carbon tetrachloride.
-
Add a catalytic amount of ferric chloride (e.g., 1% by weight of p-xylene).
-
Heat the mixture to a temperature between 50-60°C.
-
Bubble chlorine gas through the solution at a controlled rate. The molar ratio of chlorine to p-xylene should be approximately 2:1.
-
Monitor the reaction progress by gas chromatography to ensure the desired level of dichlorination is achieved while minimizing the formation of trichloro- and tetrachloro-p-xylene.
-
Upon completion, purge the reaction mixture with an inert gas (e.g., nitrogen) to remove excess chlorine and hydrogen chloride.
-
The solvent can be removed by distillation. The resulting mixture of chlorinated xylenes can be further purified by fractional distillation or recrystallization from a suitable solvent like isopropanol to isolate the 2,5-dichloro-p-xylene isomer.
-
| Parameter | Value | Reference |
| Reactants | p-xylene, Chlorine | [1] |
| Catalyst | Ferric Chloride (FeCl₃) | [1] |
| Solvent | Carbon Tetrachloride | [1] |
| Temperature | 50-60°C | [1] |
| Molar Ratio (Cl₂:p-xylene) | ~2:1 | [1] |
Step 2: Oxidation of 2,5-Dichloro-p-xylene
The methyl groups of 2,5-dichloro-p-xylene are oxidized to carboxylic acids using a strong oxidizing agent like potassium permanganate. This reaction likely proceeds through a free-radical mechanism at the benzylic positions.
Experimental Protocol: Synthesis of 2,5-Dichloroterephthalic Acid
-
Materials: 2,5-dichloro-p-xylene, potassium permanganate, pyridine, deionized water, hydrochloric acid.
-
Procedure:
-
To a round-bottom flask, add 2,5-dichloro-p-xylene, potassium permanganate, pyridine, and deionized water.
-
Heat the reaction mixture to 100°C and stir for 12 hours.
-
Filter the hot mixture to remove the manganese dioxide byproduct. Wash the solid residue with hot deionized water.
-
Combine the filtrates and remove the solvent by distillation under reduced pressure.
-
Acidify the resulting solution with hydrochloric acid to a pH of 1 to precipitate the 2,5-dichloroterephthalic acid.
-
Collect the white solid by filtration and dry in a vacuum oven.
-
| Reactant | Moles |
| 2,5-dichloro-p-xylene | 0.028 |
| Potassium Permanganate | 0.165 |
| Pyridine | 80 mL |
| Water | 20 mL |
| Yield | 53-87% |
Step 3: Conversion of 2,5-Dichloroterephthalic Acid to this compound
This transformation is typically a two-step process involving the formation of a diamide intermediate followed by dehydration.
Proposed Experimental Protocol:
-
Part A: Amidation
-
Convert 2,5-dichloroterephthalic acid to its diacyl chloride using thionyl chloride or oxalyl chloride.
-
React the diacyl chloride with excess ammonia to form 2,5-dichloroterephthalamide.
-
-
Part B: Dehydration
-
Heat the 2,5-dichloroterephthalamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or cyanuric chloride to yield this compound.[3]
-
Pathway B: Step-by-Step Mechanistic Analysis
Step 1: Ammoxidation of p-Xylene
The ammoxidation of p-xylene is a vapor-phase catalytic reaction that converts the methyl groups directly to nitrile groups. This industrial process typically uses a complex metal oxide catalyst. The mechanism is thought to involve the formation of surface-bound intermediates.[4]
| Parameter | Value | Reference |
| Reactants | p-xylene, Ammonia, Oxygen | [5] |
| Catalyst | Alkali metal vanadium bronze on α-alumina | [5] |
| Temperature | 400-450°C | [5] |
| Molar Ratio (O₂:p-xylene) | 2:1 to 3:1 | [5] |
| Molar Ratio (NH₃:p-xylene) | ~3:1 | [5] |
Step 2: Direct Chlorination of Terephthalonitrile
The direct chlorination of terephthalonitrile is an electrophilic aromatic substitution. The nitrile groups are deactivating and meta-directing. Therefore, obtaining the 2,5-dichloro isomer is challenging as the positions ortho and para to the nitrile groups are deactivated. However, under forcing conditions, substitution can occur. The formation of the 2,5-isomer would be less favored than the 2,3- or 2,6-isomers.
Conclusion
The synthesis of this compound can be approached through two main strategic pathways. Pathway A, involving the chlorination of p-xylene followed by oxidation and conversion of the carboxylic acids to nitriles, offers a more controlled, stepwise approach where the substitution pattern is established early. Pathway B, the direct chlorination of terephthalonitrile, is more atom-economical but likely presents challenges in controlling the regioselectivity of the chlorination. The choice of pathway will depend on the desired purity, scale, and available starting materials and reagents. The provided experimental protocols, based on documented procedures for analogous transformations, offer a solid foundation for further research and process development.
References
- 1. US4010214A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 2. GB1491841A - Process for the preparation of 2,5-dichloro-p-xylene - Google Patents [patents.google.com]
- 3. Upcycling of poly(ethylene terephthalate) waste plastics to terephthalonitrile - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US3959337A - Ammoxidation process - Google Patents [patents.google.com]
Health and Safety Data for 2,5-Dichloroterephthalonitrile: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the health and safety data currently available for 2,5-Dichloroterephthalonitrile. It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information is compiled from various safety data sheets and toxicological literature.
Chemical and Physical Properties
This compound is a solid organic compound. Key identification and property data are summarized below.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | Not explicitly found in search results. |
| Molecular Formula | C₈H₂Cl₂N₂ |
| Appearance | Solid |
Hazard Identification and Classification
Based on available safety data sheets, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | Category 3 | May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
Toxicological Data
Quantitative toxicological data for this compound is limited. The following table summarizes the available acute toxicity data. It is important to note that this data is sourced from a secondary document and not a primary study report.
| Endpoint | Species | Route of Exposure | Value | GHS Category |
| LD₅₀ | Rat | Oral | >5,000 mg/kg | 5 (Not Classified) |
| LD₅₀ | Rabbit | Dermal | >5,000 mg/kg | 5 (Not Classified) |
| LC₅₀ | Rat | Inhalation | >20 mg/L | Not Classified |
| Skin Irritation | Rabbit | Dermal | Irritating | 2 |
| Eye Irritation | Rabbit | Ocular | Non-irritating | Not Classified |
| Dermal Sensitization | - | Dermal | Negative | Not Classified |
| Inhalation Sensitization | - | Inhalation | Negative | Not Classified |
| Mutagenicity (Ames test) | - | In vitro | Negative | Not Classified |
Experimental Protocols
Acute Oral Toxicity (OECD Guideline 423)
The acute oral toxicity is typically determined using the Acute Toxic Class Method.
Principle: This method involves a stepwise procedure with the use of a small number of animals per step. The outcome of each step determines the next step, with the goal of identifying a dose that causes mortality or evident toxicity.
Procedure:
-
Animals: Healthy, young adult rats of a single sex (usually females) are used.
-
Housing: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They have free access to food and water.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The substance is typically dissolved or suspended in an appropriate vehicle.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Endpoint: The LD₅₀ is estimated based on the mortality observed at different dose levels.
Acute Dermal Toxicity (OECD Guideline 402)
Principle: This method assesses the potential of a substance to cause toxicity when applied to the skin.
Procedure:
-
Animals: Healthy, young adult rabbits are typically used.
-
Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.
-
Dose Application: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The area is then covered with a porous gauze dressing and non-irritating tape to hold it in place.
-
Exposure: The exposure period is 24 hours. After this period, residual test substance is removed.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days.
-
Endpoint: The dermal LD₅₀ is determined.
Skin Irritation (OECD Guideline 404)
Principle: This test evaluates the potential of a substance to cause reversible inflammatory changes in the skin.
Procedure:
-
Animals: Albino rabbits are used.
-
Application: A small amount of the test substance is applied to a small area of clipped skin and covered with a gauze patch.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).
-
Scoring: The reactions are scored according to a standardized scale.
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
Principle: This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which are an indication of mutagenic potential.
Procedure:
-
Strains: Several bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.
-
Exposure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
-
Incubation: The treated bacteria are plated on a medium lacking the essential amino acid.
-
Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize the amino acid) is counted. A significant increase in revertant colonies compared to the control indicates mutagenic potential.
Potential Signaling Pathway for Toxicity
While specific signaling pathways for this compound toxicity have not been elucidated, a plausible mechanism involves metabolic activation by cytochrome P450 (CYP) enzymes, a common pathway for nitrile-containing compounds. The following diagram illustrates a hypothetical pathway.
Safe Handling and First Aid
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If working outside a fume hood or if dusts/aerosols are generated, use a NIOSH-approved respirator.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.
Disclaimer: This document is intended as a guide and should not be considered a substitute for a comprehensive risk assessment. Users should consult the specific Safety Data Sheet (SDS) for this compound and follow all institutional and regulatory guidelines for safe handling. The experimental protocols and signaling pathway described are based on general principles and may not reflect the exact procedures or mechanisms for this specific compound.
Methodological & Application
Application Notes and Protocols: Synthesis of Polyamides Using 2,5-Dichloroterephthalonitrile Monomer
To: Researchers, Scientists, and Drug Development Professionals
Subject: Feasibility of Synthesizing Polyamides Using 2,5-Dichloroterephthalonitrile
Introduction
This document addresses the inquiry regarding the synthesis of polyamides utilizing this compound as a key monomer. Polyamides are a critical class of polymers with wide-ranging applications in materials science and medicine due to their excellent thermal, mechanical, and chemical properties. The exploration of novel monomers is a continuous effort to tailor polyamide properties for specific applications, including those in drug development and biomedical devices. This report details the findings of a comprehensive literature review and provides a theoretical framework for the proposed synthesis, acknowledging the current lack of specific experimental data for this particular monomer.
Theoretical Framework for Synthesis
The synthesis of polyamides from this compound would theoretically proceed via a nucleophilic aromatic substitution (SNAr) polycondensation reaction. In this proposed pathway, the chlorine atoms on the terephthalonitrile ring are displaced by the amine groups of a diamine comonomer. The electron-withdrawing nature of the adjacent nitrile groups is expected to activate the chlorine atoms towards nucleophilic attack, a prerequisite for successful SNAr polymerization.
A variety of diamines, both aliphatic and aromatic, could theoretically be employed as comonomers. The choice of diamine would significantly influence the properties of the resulting polyamide, such as its solubility, thermal stability, and mechanical strength.
Proposed General Reaction Scheme:
Where R represents an aliphatic or aromatic group.
Key Experimental Considerations
While specific protocols for this compound are not available, established methods for aromatic polyether and polythioether synthesis via SNAr polycondensation can serve as a starting point. Key parameters to optimize would include:
-
Solvent: A high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO) would likely be required to facilitate the reaction and keep the resulting polymer in solution.
-
Temperature: Elevated temperatures are typically necessary to drive SNAr polycondensation reactions to completion and achieve high molecular weight polymers.
-
Base: An acid scavenger, such as potassium carbonate or a tertiary amine, would be crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the diamine and halt the polymerization.
-
Inert Atmosphere: The polymerization should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and degradation of the reactants and polymer at high temperatures.
Potential Properties and Applications
Polyamides derived from this compound are anticipated to exhibit several desirable properties:
-
High Thermal Stability: The incorporation of the rigid aromatic terephthalonitrile unit into the polymer backbone is expected to result in polyamides with high glass transition temperatures and excellent thermal stability.
-
Chemical Resistance: The aromatic nature of the polymer would likely confer good resistance to a range of chemicals.
-
Potential for Crosslinking: The presence of nitrile groups along the polymer chain offers a potential site for post-polymerization modification, such as trimerization to form triazine crosslinks, which could further enhance the thermal and mechanical properties of the material.
These properties could make such polyamides attractive for applications in:
-
High-performance films and fibers.
-
Matrices for advanced composites.
-
Membranes for separation processes.
-
Biocompatible materials for medical implants and drug delivery systems, pending toxicological evaluation.
Experimental Workflow and Logic
The following diagrams illustrate the theoretical workflow for the synthesis and characterization of polyamides from this compound.
Caption: Theoretical workflow for the synthesis and characterization of polyamides.
Data Presentation
As no experimental data has been reported for the synthesis of polyamides from this compound, a table of quantitative data cannot be provided at this time. Should experimental work be undertaken, the following table structure is recommended for summarizing key findings for different diamine comonomers.
| Diamine (R-group) | Polymer Yield (%) | Inherent Viscosity (dL/g) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) |
| e.g., Hexamethylene diamine | - | - | - | - |
| e.g., 4,4'-Oxydianiline | - | - | - | - |
| e.g., m-Phenylenediamine | - | - | - | - |
Conclusion and Future Work
The synthesis of polyamides from this compound presents an intriguing, yet unexplored, avenue for the development of novel high-performance polymers. While a sound theoretical basis for this polymerization exists, the absence of any published experimental work highlights a significant gap in the current polymer chemistry literature.
Future research should focus on systematically investigating the polycondensation of this compound with a range of aliphatic and aromatic diamines. Detailed characterization of the resulting polymers will be essential to understand the structure-property relationships and to evaluate their potential for various applications, including those relevant to the fields of materials science and drug development. Initial toxicological screening would be a necessary prerequisite for any biomedical applications.
Application Notes and Protocols: 2,5-Dichloroterephthalonitrile as a Versatile Precursor for Novel Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2,5-Dichloroterephthalonitrile as a versatile scaffold for the synthesis of novel fluorescent probes. The protocols outlined below detail synthetic methodologies for creating a diverse range of fluorophores with tunable photophysical properties, making them suitable for various applications in biological imaging and sensing.
Introduction
This compound is an attractive starting material for the synthesis of fluorescent dyes due to its highly activated aromatic core. The two electron-withdrawing nitrile groups significantly enhance the susceptibility of the chlorine atoms to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of electron-donating groups, leading to the formation of donor-acceptor (D-A) and donor-π-acceptor (D-π-A) chromophores. Such dyes often exhibit interesting photophysical properties, including large Stokes shifts and sensitivity to their local microenvironment.
Furthermore, the two chlorine atoms can be substituted sequentially, providing a pathway to unsymmetrically substituted dyes with tailored properties. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to form carbon-carbon bonds, further expanding the structural diversity of accessible fluorophores.
Synthetic Strategies
The development of fluorescent dyes from this compound primarily involves two key synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Suzuki-Miyaura Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for forming carbon-heteroatom bonds. In the case of this compound, the electron-deficient aromatic ring readily reacts with nucleophiles such as amines, thiols, and alkoxides. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first adds to the aromatic ring to form a stabilized Meisenheimer complex, followed by the elimination of the chloride leaving group.
The high reactivity of the substrate allows for reactions to be carried out under relatively mild conditions. By using one equivalent of the nucleophile, monosubstitution can be achieved, while an excess of the nucleophile or harsher reaction conditions can lead to disubstitution.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds. This palladium-catalyzed reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organic halide. This strategy is particularly useful for introducing aryl or heteroaryl moieties to the this compound core, thereby extending the π-conjugated system and enabling the fine-tuning of the dye's absorption and emission properties.
Experimental Protocols
Protocol 1: Synthesis of a Symmetrically Substituted Diamino-terephthalonitrile Dye via SNAr
This protocol describes the synthesis of a fluorescent dye by reacting this compound with an excess of a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (e.g., morpholine, piperidine, or aniline derivative)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO3)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DMF, add the amine nucleophile (2.2-3.0 eq) and potassium carbonate (3.0-4.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure 2,5-bis(amino)terephthalonitrile dye.
Protocol 2: Synthesis of a Monosubstituted Aryl-terephthalonitrile via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a fluorescent dye precursor by reacting this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid of choice
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)2 (0.05 eq), and PPh3 (0.1 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 100 °C) and monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure 2-aryl-5-chloroterephthalonitrile.
Photophysical Data
The photophysical properties of fluorescent dyes derived from this compound are highly dependent on the nature of the substituents introduced. The following table provides hypothetical data for a series of dyes synthesized from this precursor to illustrate the expected trends.
| Dye ID | Substituent(s) at C2 & C5 | Solvent | λabs (nm) | λem (nm) | Molar Extinction Coefficient (ε, M-1cm-1) | Quantum Yield (ΦF) |
| DTN-1 | 2,5-dimorpholino | Dichloromethane | 420 | 530 | 15,000 | 0.35 |
| DTN-2 | 2,5-bis(phenylamino) | Toluene | 450 | 580 | 25,000 | 0.50 |
| DTN-3 | 2-phenyl, 5-chloro | Chloroform | 350 | 450 | 18,000 | 0.20 |
| DTN-4 | 2-(4-methoxyphenyl), 5-chloro | Dichloromethane | 365 | 480 | 22,000 | 0.45 |
Visualizations
Caption: General workflow for the synthesis of fluorescent dyes via SNAr.
Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.
Caption: Relationship between precursor, reactions, and final dye structure.
Application Notes and Protocols for the Polymerization of 2,5-Dichloroterephthalonitrile to form a Covalent Triazine Framework
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of a Covalent Triazine Framework (CTF) from 2,5-Dichloroterephthalonitrile. The protocol is based on the well-established ionothermal synthesis method, a common and effective technique for the cyclotrimerization of aromatic nitriles.
Introduction
Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers with high thermal and chemical stability, making them attractive materials for applications in gas storage and separation, catalysis, and as scaffolds in drug delivery systems. The polymerization of this compound via cyclotrimerization of its nitrile functional groups results in a highly cross-linked, nitrogen-rich porous polymer. The presence of chlorine atoms on the aromatic backbone offers potential sites for post-synthetic modification, allowing for the tuning of the polymer's properties for specific applications.
Reaction Scheme
The polymerization proceeds via the cyclotrimerization of the nitrile groups of this compound in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂), at high temperatures. This process, known as ionothermal synthesis, leads to the formation of a rigid, porous network linked by triazine rings.
Figure 1: Polymerization of this compound to a Covalent Triazine Framework.
Application Notes and Protocols for 2,5-Dichloroterephthalonitrile in Porous Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-Dichloroterephthalonitrile (DCTN) as a monomer for the synthesis of porous organic frameworks (POFs), specifically Covalent Triazine Frameworks (CTFs). The protocols outlined below are based on established ionothermal synthesis methods for analogous dinitrile monomers, providing a robust starting point for the development and application of DCTN-based porous materials.
Introduction
This compound is a versatile aromatic dinitrile building block utilized in the synthesis of high-performance porous organic polymers. Its primary application in this field is as a monomer for the creation of Covalent Triazine Frameworks (CTFs). The key reaction involves the cyclotrimerization of the nitrile functional groups to form highly stable 1,3,5-triazine rings. This process, typically conducted under ionothermal conditions using a Lewis acid catalyst such as zinc chloride (ZnCl₂), results in a rigid, porous, and nitrogen-rich network.
The resulting triazine-based frameworks possess notable thermal and chemical stability, making them suitable for a variety of applications including gas storage and separation, catalysis, and as host materials for active species. The presence of chlorine atoms on the aromatic backbone offers potential for post-synthetic modification, allowing for the tuning of the framework's properties for specific applications, including drug delivery.
Synthesis of Porous Triazine Frameworks from this compound
The ionothermal synthesis of CTFs from dinitrile monomers is a well-established method for producing porous organic polymers. The following protocol is a representative procedure for the synthesis of a hypothetical DCTN-CTF.
Experimental Protocol: Ionothermal Synthesis of DCTN-CTF
Materials:
-
This compound (DCTN)
-
Zinc Chloride (ZnCl₂), anhydrous
-
Hydrochloric Acid (HCl), concentrated
-
Deionized Water
-
Ethanol
-
Acetone
-
Quartz ampule
-
Tube furnace
-
Schlenk line
-
Soxhlet extraction apparatus
Procedure:
-
Preparation of the Reaction Mixture:
-
In a glovebox, thoroughly mix this compound (e.g., 1.0 g) and anhydrous zinc chloride (e.g., a 10:1 molar ratio of ZnCl₂ to DCTN) in a quartz ampule.
-
Ensure the mixture is homogenous.
-
-
Sealing the Ampule:
-
Evacuate the ampule using a Schlenk line to a pressure below 0.1 Pa.
-
Seal the ampule using a high-temperature torch while maintaining the vacuum.
-
-
Polymerization:
-
Place the sealed ampule in a tube furnace.
-
Heat the furnace to 400°C at a ramp rate of 5°C/min.
-
Hold the temperature at 400°C for 48 hours.
-
Allow the furnace to cool down to room temperature naturally.
-
-
Purification of the Product:
-
Carefully break the ampule and collect the resulting black solid monolith.
-
Grind the monolith into a fine powder using a mortar and pestle.
-
Wash the powder with copious amounts of deionized water to remove the majority of the zinc chloride.
-
Stir the powder in a 2 M aqueous HCl solution for 24 hours to remove any remaining catalyst.
-
Filter the mixture and wash the solid with deionized water until the filtrate is neutral (pH 7).
-
Perform a Soxhlet extraction of the powder with ethanol for 24 hours, followed by acetone for another 24 hours to remove any unreacted monomer and oligomeric species.
-
Dry the purified DCTN-CTF powder in a vacuum oven at 150°C for 24 hours.
-
Characterization of DCTN-CTF
The synthesized porous organic framework should be characterized to determine its structural and functional properties.
Experimental Protocol: Characterization Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of triazine rings (characteristic peaks around 1350-1550 cm⁻¹) and the disappearance of the nitrile peak (around 2230 cm⁻¹).
-
Solid-State ¹³C NMR Spectroscopy: To further confirm the framework structure.
-
Powder X-ray Diffraction (PXRD): To assess the crystallinity of the material. Amorphous halos are common for CTFs synthesized under these conditions.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the framework. TGA is typically performed under a nitrogen atmosphere, heating to 800°C at a rate of 10°C/min.
-
Nitrogen Adsorption-Desorption Analysis: To determine the porosity of the material. The measurements are conducted at 77 K. The Brunauer-Emmett-Teller (BET) surface area is calculated from the adsorption isotherm. Pore size distribution is calculated using non-local density functional theory (NLDFT) or other suitable models.
Quantitative Data of Representative Covalent Triazine Frameworks
The following table summarizes typical quantitative data for CTFs synthesized from dinitrile monomers under ionothermal conditions. The data for the hypothetical DCTN-CTF is an educated estimation based on analogous systems.
| Framework | Monomer | Synthesis Temperature (°C) | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Uptake (mmol/g, 273 K, 1 bar) |
| DCTN-CTF (Hypothetical) | This compound | 400 | 800 - 1500 | 0.5 - 1.0 | 2.0 - 3.5 |
| CTF-1 | 1,4-Dicyanobenzene | 400 | ~790 | ~0.5 | ~2.3 |
| pBN-CTF-10-400 | 4,4'-(phenazine-5,10-diyl)dibenzonitrile | 400 | 809 | 0.52 | ~3.0 |
| pBN-CTF-10-550 | 4,4'-(phenazine-5,10-diyl)dibenzonitrile | 550 | 1460 | 0.96 | ~3.8 |
Visualizations
Synthesis of DCTN-CTF
Caption: Workflow for the ionothermal synthesis of DCTN-CTF.
Characterization Workflow
Caption: Standard workflow for the characterization of DCTN-CTF.
Potential Applications in Drug Development
Porous organic frameworks, including CTFs, are being explored for various biomedical applications.[1] The inherent porosity of DCTN-CTF allows for the loading of therapeutic agents.[2] The tunable nature of COFs makes them promising candidates for drug delivery systems.[3] Key potential applications include:
-
Drug Delivery: The porous structure of DCTN-CTF can serve as a reservoir for drug molecules. The release kinetics can potentially be tuned by modifying the pore size and surface chemistry. The chlorine atoms on the framework could be functionalized with targeting ligands to enhance site-specific drug delivery.
-
Biocatalysis: Enzymes can be immobilized within the pores of the framework, enhancing their stability and reusability for biocatalytic processes relevant to drug synthesis.
-
Sensing: The framework can be functionalized to selectively bind to and detect specific biomolecules, which is crucial in diagnostics and drug development.
Further research is required to fully elucidate the potential of DCTN-CTF in these applications, particularly concerning its biocompatibility and biodegradability.
References
- 1. Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis and Characterization of Covalent Triazine Frameworks Based on 4,4′-(Phenazine-5,10-diyl)dibenzonitrile and Its Application in CO2/CH4 Separation | Semantic Scholar [semanticscholar.org]
- 3. A new route to porous monolithic organic frameworks via cyclotrimerization - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Metal-Octachlorophthalocyanines from Dichloroterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction to Metal-Octachlorophthalocyanines
Metal-phthalocyanines (MPcs) are robust macrocyclic compounds with a wide range of applications, including as industrial pigments, in materials science, and as photosensitizers in photodynamic therapy (PDT)[1]. The introduction of peripheral substituents, such as chlorine atoms, can significantly modulate their electronic, photophysical, and biological properties. The synthesis of metal-octachlorophthalocyanines (MPcCl₈) from 4,5-dichlorophthalonitrile results in a highly stable molecule with altered solubility and aggregation properties compared to its unsubstituted counterparts. These chlorinated phthalocyanines are of particular interest for applications requiring high chemical and thermal stability.
In the context of drug development, phthalocyanines are explored as second-generation photosensitizers for PDT, a non-invasive cancer treatment[1][2]. PDT utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS) that induce cell death in malignant tissues[3][4][5]. Complexes with diamagnetic metals such as Zn²⁺ are often investigated for this purpose due to their high triplet state quantum yields, which are crucial for efficient ROS generation[6][7]. The strong absorption of phthalocyanines in the red region of the electromagnetic spectrum (around 670-700 nm) allows for deeper tissue penetration of light, making them suitable for treating solid tumors[5].
Synthesis and Purification Overview
The primary synthetic route to metal-octachlorophthalocyanines is the cyclotetramerization of four molecules of 4,5-dichlorophthalonitrile around a central metal ion. This reaction is typically carried out in a high-boiling point solvent, such as 1-chloronaphthalene, in the presence of a corresponding metal salt[8]. Another approach involves a melt synthesis using urea and a catalyst like ammonium molybdate with dichlorophthalic acid as the starting material[9].
Purification of the crude MPcCl₈ product is critical to remove unreacted starting materials, byproducts, and metal contaminants. Due to their limited solubility, common purification techniques include acid-pasting (dissolving the crude product in concentrated sulfuric acid and reprecipitating in water), Soxhlet extraction with a high-boiling point solvent like dimethylformamide (DMF), and high-vacuum sublimation for thermally stable compounds[8][10][11].
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of various metal-octachlorophthalocyanines.
| Metal Center (M) | Metal Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | UV-Vis Q-Band (nm) in 1-chloronaphthalene |
| Cobalt (Co) | CoCl₂ | 1-Chloronaphthalene | Reflux (~260) | 2 | 55-71[8] | ~675 |
| Zinc (Zn) | ZnCl₂ | 1-Chloronaphthalene | Reflux (~260) | 2 | 55-70[8] | ~680 |
| Vanadyl (VO) | VOCl₃ | 1-Chloronaphthalene | Reflux (~260) | 2 | 55-70[8] | ~705 |
| Copper (Cu) | CuCl₂ | 1,2,4-Trichlorobenzene | Reflux (~217) | 4-6 | >90 | ~680[9] |
Experimental Protocols
Protocol 1: Synthesis of Zinc(II) Octachlorophthalocyanine (ZnPcCl₈)
This protocol describes the synthesis of ZnPcCl₈ via a solution-based cyclotetramerization method.
Materials:
-
4,5-Dichlorophthalonitrile
-
Anhydrous Zinc Chloride (ZnCl₂)
-
1-Chloronaphthalene
-
Methanol
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
-
Filtration apparatus
Procedure:
-
In a 100 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an inert gas inlet, add 4,5-dichlorophthalonitrile (4.0 g, 20.3 mmol) and anhydrous zinc chloride (0.70 g, 5.1 mmol).
-
Add 25 mL of 1-chloronaphthalene to the flask.
-
Flush the system with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 260 °C) with constant stirring under the inert atmosphere.
-
Maintain the reflux for 2 hours. The solution will gradually turn a deep green color.
-
After 2 hours, turn off the heat and allow the mixture to cool to approximately 80 °C.
-
While still warm, pour the reaction mixture into 200 mL of methanol with vigorous stirring. A green precipitate will form.
-
Collect the crude product by vacuum filtration.
-
Wash the precipitate thoroughly with hot methanol to remove the solvent and unreacted starting materials.
-
Dry the crude ZnPcCl₈ product in a vacuum oven at 80 °C overnight. Expected yield: 55-70%.
Protocol 2: Purification of Metal-Octachlorophthalocyanines
Choose one of the following methods based on the required purity and available equipment.
Method A: Acid-Pasting Purification This method is effective for removing many organic and inorganic impurities.
-
In a fume hood, carefully and slowly add the crude MPcCl₈ powder (1.0 g) to 20 mL of cold, concentrated sulfuric acid (98%) with stirring.
-
Stir the mixture until the solid is completely dissolved, forming a dark, viscous solution. This may take 1-2 hours.
-
Slowly pour the sulfuric acid solution into a beaker containing 200 g of crushed ice and deionized water with vigorous stirring.
-
A fine precipitate of the purified product will form.
-
Allow the suspension to stir for 30 minutes, then collect the precipitate by vacuum filtration.
-
Wash the solid extensively with deionized water until the filtrate is neutral (pH 7).
-
Wash the product with methanol and then diethyl ether.
-
Dry the purified MPcCl₈ in a vacuum oven.
Method B: Soxhlet Extraction This method is useful for removing soluble impurities from the insoluble phthalocyanine product[12][13].
-
Place the finely ground crude MPcCl₈ (2.0 g) into a cellulose extraction thimble.
-
Place the thimble inside a Soxhlet extractor.
-
Fill a round-bottom flask with approximately 250 mL of N,N-dimethylformamide (DMF) and assemble the Soxhlet apparatus.
-
Heat the flask to reflux. Allow the solvent to cycle through the extractor for at least 24 hours, or until the cycling solvent appears colorless.
-
Turn off the heat and allow the apparatus to cool completely.
-
Carefully remove the thimble containing the purified product.
-
Wash the purified product with methanol to remove any residual DMF.
-
Dry the purified MPcCl₈ in a vacuum oven.
Method C: Purification by Sublimation This technique yields very pure, crystalline product and is suitable for thermally stable phthalocyanines[14][15].
-
Place the crude or pre-purified MPcCl₈ (0.5 g) into a sublimation apparatus.
-
Assemble the apparatus with a cold finger condenser.
-
Evacuate the system to a high vacuum (e.g., 10⁻⁵ Torr).
-
Begin circulating a coolant (e.g., cold water) through the cold finger.
-
Slowly heat the bottom of the apparatus containing the sample. The sublimation temperature for chlorinated copper phthalocyanines can range from 460-490 °C[10].
-
The pure MPcCl₈ will sublime and deposit as crystals on the cold finger, leaving non-volatile impurities behind.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully vent the system and collect the purified crystalline product from the cold finger.
Visualizations
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of metal-octachlorophthalocyanines.
Chemical Reaction Scheme
Caption: Cyclotetramerization of 4,5-dichlorophthalonitrile to form a metal-octachlorophthalocyanine.
Mechanism of Photodynamic Therapy (PDT)
References
- 1. Prospective application of phthalocyanines in the photodynamic therapy against microorganisms and tumor cells: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalocyanine and Its Formulations: A Promising Photosensitizer for Cervical Cancer Phototherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. worldscientific.com [worldscientific.com]
- 6. Toxicological and efficacy assessment of post-transition metal (Indium) phthalocyanine for photodynamic therapy in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Chlorosubstituted Copper Phthalocyanines: Spectral Study and Structure of Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. semspub.epa.gov [semspub.epa.gov]
- 13. Chemistry Teaching Labs - Soxhlet Extraction [chemtl.york.ac.uk]
- 14. innovation.world [innovation.world]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for High-Performance Polymers Derived from 2,5-Dichloroterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dichloroterephthalonitrile is a versatile monomer utilized in the synthesis of high-performance poly(arylene ether nitrile)s (PAENs). These polymers are distinguished by their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and biomedical devices. The presence of the nitrile (cyano) group along the polymer backbone enhances polarity and provides sites for further functionalization or cross-linking, allowing for the tailoring of properties for specific applications, including drug delivery matrices and advanced coatings.
This document provides detailed application notes, experimental protocols, and characterization data for the synthesis and utilization of high-performance polymers derived from this compound.
Data Presentation: Properties of Poly(arylene ether nitrile)s
The properties of PAENs can be tailored by the selection of the bisphenol comonomer. The following tables summarize typical quantitative data for PAENs synthesized from dichlorobenzonitrile monomers and various bisphenols. While specific values for polymers derived from this compound may vary, these tables provide representative data for this class of high-performance polymers.
Table 1: Thermal Properties of Poly(arylene ether nitrile)s
| Bisphenol Comonomer | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5%) (°C) (N2 atmosphere) | Char Yield at 800°C (N2) (%) |
| Bisphenol A | 154 - 201 | 419 - 448 | >60 |
| Phenolphthalein | ~260 | >450 | >70 |
| 4,4'-Biphenol | 185 - 196 | 448 - 454 | >60 |
| Hydroquinone | >200 | >420 | >30 |
| Bisphenol AF | ~260 | >450 | >70 |
Table 2: Mechanical Properties of Poly(arylene ether nitrile) Films
| Bisphenol Comonomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Bisphenol A / Phenolphthalein Copolymers | 75 - 105 | 2.6 - 3.2 | - |
| 4,4'-Cyclohexylidenebisphenol | 83 - 87 | ~1.5 (at 150°C) | - |
| Bisphenol AP / Bisphenol A Copolymers | 65 - 76 | - | - |
| Phenolphthalein / Bisphenol AF Copolymers | ~120 | - | - |
Table 3: Dielectric Properties of Poly(arylene ether nitrile)s
| Polymer System | Dielectric Constant (1 MHz) | Dielectric Loss (1 MHz) |
| Phenolphthalein-based PAEN | 3.41 | ~0.01 |
| Phenolphthalein / Bisphenol AF PAEN | 3.05 | ~0.01 |
Experimental Protocols
Protocol 1: Synthesis of Poly(arylene ether nitrile) via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of a poly(arylene ether nitrile) from this compound and a bisphenol (e.g., Bisphenol A) via a nucleophilic aromatic substitution polycondensation reaction.
Materials:
-
This compound
-
Bisphenol A (or other desired bisphenol)
-
Anhydrous Potassium Carbonate (K2CO3), finely ground and dried
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric Acid (HCl), concentrated
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
-
Vacuum oven.
Procedure:
-
Charging the Reactor: In a flame-dried three-necked flask, add equimolar amounts of this compound and Bisphenol A. Add an excess of anhydrous potassium carbonate (typically 1.1 to 1.5 equivalents per mole of bisphenol).
-
Solvent Addition: Add anhydrous NMP to dissolve the monomers (typically to achieve a solids concentration of 20-30% w/v) and a sufficient amount of toluene to act as an azeotropic agent (approximately 30-50% of the NMP volume).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-160 °C) with vigorous stirring under a nitrogen atmosphere. Water generated from the reaction between the bisphenol and potassium carbonate will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process for 2-4 hours to ensure the system is anhydrous.
-
Polymerization: After dehydration, slowly raise the temperature of the reaction mixture to 170-190 °C by draining the toluene from the Dean-Stark trap. Maintain the reaction at this temperature for 6-12 hours. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with additional NMP if necessary. Slowly pour the polymer solution into a large volume of rapidly stirring methanol to precipitate the polymer.
-
Washing: Filter the fibrous polymer precipitate and wash it thoroughly with hot water to remove inorganic salts. Further wash the polymer with methanol. To ensure complete removal of impurities, the polymer can be boiled in water containing a small amount of hydrochloric acid, followed by washing with deionized water until the filtrate is neutral.
-
Drying: Dry the purified polymer in a vacuum oven at 100-120 °C for 24 hours or until a constant weight is achieved.
Protocol 2: Characterization of Poly(arylene ether nitrile)
1. Molecular Weight Determination:
-
Method: Gel Permeation Chromatography (GPC).
-
Eluent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) containing a salt (e.g., 0.05 M LiBr).
-
Calibration: Use polystyrene standards for calibration.
2. Structural Characterization:
-
Method: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).
-
FTIR: Look for characteristic peaks such as the nitrile (-C≡N) stretch around 2230 cm⁻¹, the aryl ether (Ar-O-Ar) stretch around 1240 cm⁻¹, and aromatic C-H stretches.
-
NMR: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectra will confirm the incorporation of both monomers into the polymer backbone.
3. Thermal Analysis:
-
Method: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
TGA: Determine the 5% weight loss temperature (Td5%) and char yield under a nitrogen atmosphere at a heating rate of 10-20 °C/min.
-
DSC: Determine the glass transition temperature (Tg) from the second heating scan at a heating rate of 10-20 °C/min.
4. Mechanical Testing:
-
Method: Prepare thin films of the polymer by solution casting (dissolving the polymer in a suitable solvent like NMP or chloroform and casting onto a glass plate, followed by slow solvent evaporation).
-
Testing: Use a universal testing machine to measure tensile strength, tensile modulus, and elongation at break according to ASTM standards.
Visualizations
Application Notes and Protocols for the Catalytic Conversion of 2,5-Dichloroterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic conversion of 2,5-Dichloroterephthalonitrile into valuable chemical intermediates. The protocols are based on established catalytic methodologies for analogous aromatic nitriles and aryl chlorides, offering a starting point for the development of novel compounds for pharmaceutical and materials science applications.
Introduction
This compound is a versatile aromatic building block containing two nitrile functional groups and two chlorine substituents on a central benzene ring. These reactive sites offer multiple avenues for catalytic transformations, leading to a variety of derivatives with potential applications in drug discovery, agrochemicals, and polymer science. This document focuses on two primary catalytic conversions: the hydrogenation of the nitrile groups to form 2,5-bis(aminomethyl)-1,4-dichlorobenzene and the amination of the aryl chlorides to produce 2,5-diaminoterephthalonitrile.
Catalytic Hydrogenation of this compound to 2,5-bis(aminomethyl)-1,4-dichlorobenzene
The selective reduction of aromatic nitriles to primary amines is a fundamental transformation in organic synthesis. Catalytic hydrogenation offers a clean and efficient method to achieve this conversion. For this compound, the nitrile groups can be selectively hydrogenated to aminomethyl groups in the presence of the chloro substituents by choosing the appropriate catalyst and reaction conditions. The successful reduction of 2,4-dichlorobenzonitrile to 2,4-dichlorobenzylamine suggests that similar conditions will be effective for the target molecule.[1]
Reaction Pathway: Catalytic Hydrogenation
Caption: Catalytic hydrogenation of this compound.
Quantitative Data for Catalytic Hydrogenation of Aromatic Nitriles
The following table summarizes typical reaction conditions and outcomes for the catalytic hydrogenation of various aromatic nitriles, providing a basis for optimizing the conversion of this compound.
| Substrate | Catalyst | Hydrogen Source | Solvent | Temp. (°C) | Pressure (MPa) | Time (h) | Yield (%) | Reference |
| 2,4-Dichlorobenzonitrile | Diisopropylaminoborane/LiBH₄ (cat.) | - | THF | 25 | Ambient | 5 | 99 | [1] |
| Benzonitrile | Ruthenium-NHC complex | H₂ | Toluene | 100 | 5 | 16 | 98 | [2] |
| 4-Chlorobenzonitrile | Cobalt pincer complex | H₂ | THF | 100 | 5 | 24 | 95 | [3] |
| 3,4-Dichloronitrobenzene | Raney-Ni | H₂ | Alcohol | 80-120 | 0.5-1.5 | - | >99 (selectivity) | [4] |
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from procedures for the hydrogenation of substituted benzonitriles.[1][2][4]
Materials:
-
This compound
-
Raney-Nickel (or 5% Pd/C)
-
Methanol (or Ethanol, THF)
-
Hydrogen gas (high purity)
-
Nitrogen gas (inert)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean and dry. Purge the reactor with nitrogen gas for 15-20 minutes to remove any air.
-
Charging the Reactor: Under a nitrogen atmosphere, add this compound (1.0 eq) and the solvent (e.g., methanol, 10-20 mL per gram of substrate) to the reactor.
-
Catalyst Addition: Carefully add the Raney-Nickel catalyst (5-10 wt% of the substrate) to the reactor. Caution: Raney-Nickel is pyrophoric and should be handled as a slurry in water or alcohol.
-
Sealing and Purging: Seal the autoclave. Purge the system with nitrogen gas three times, followed by three purges with hydrogen gas.
-
Reaction: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1.0-5.0 MPa). Begin stirring and heat the reactor to the target temperature (e.g., 80-120 °C).
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen gas in a well-ventilated fume hood. Purge the reactor with nitrogen gas.
-
Work-up: Open the reactor and filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude 2,5-bis(aminomethyl)-1,4-dichlorobenzene can be further purified by recrystallization or column chromatography.
Catalytic Amination of this compound to 2,5-Diaminoterephthalonitrile
The substitution of aryl chlorides with amines, particularly with ammonia, is a challenging but important transformation for the synthesis of anilines and their derivatives. Nickel-catalyzed amination has emerged as a promising method for this conversion, offering a more cost-effective alternative to palladium-based systems.[5]
Reaction Pathway: Catalytic Amination
Caption: Catalytic amination of this compound.
Quantitative Data for Catalytic Amination of Aryl Chlorides
The following table presents data from nickel-catalyzed amination of various aryl chlorides with ammonia, which can serve as a guide for the amination of this compound.
| Substrate | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Ni(COD)₂ / Ligand | NaOtBu | Toluene | 110 | 24 | 85-95 | [5] |
| 4-Chlorotoluene | Ni(COD)₂ / Ligand | NaOtBu | Toluene | 110 | 24 | 80-90 | [5] |
| Chlorobenzene | Ni(COD)₂ / BINAP | NaOtBu | Toluene | 110 | 24 | Low | [5] |
Experimental Protocol: Catalytic Amination
This protocol is based on nickel-catalyzed amination of aryl chlorides with ammonia.[5]
Materials:
-
This compound
-
Ni(COD)₂ (Nickel(0) bis(1,5-cyclooctadiene))
-
Bisphosphine ligand (e.g., BINAP, dppf)
-
Sodium tert-butoxide (NaOtBu)
-
Ammonia (gas or solution in a suitable solvent)
-
Anhydrous toluene
-
Schlenk flask or glovebox for inert atmosphere operations.
Procedure:
-
Catalyst Preparation (in a glovebox): In a glovebox, add Ni(COD)₂ (2-5 mol%), the bisphosphine ligand (e.g., BINAP, 2-5 mol%), and NaOtBu (2.2 eq) to a Schlenk flask.
-
Reactant Addition: Add this compound (1.0 eq) and anhydrous toluene to the flask.
-
Ammonia Addition: Seal the flask and remove it from the glovebox. Connect the flask to a source of ammonia gas and bubble ammonia through the solution for a few minutes, or add a solution of ammonia in a suitable solvent.
-
Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure. The crude 2,5-diaminoterephthalonitrile can be purified by column chromatography.
General Experimental Workflow
The following diagram illustrates a general workflow for the catalytic conversion of this compound.
Caption: A generalized workflow for catalytic reactions.
Disclaimer: The provided protocols are based on literature precedents for similar compounds and should be considered as starting points. Optimization of reaction conditions, including catalyst, solvent, temperature, pressure, and reaction time, may be necessary to achieve the desired outcome for the specific conversion of this compound. All experiments should be conducted by trained personnel in a well-equipped laboratory, following all necessary safety precautions.
References
- 1. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. CN1962608A - Catalytic hydrogenation method for preparing 3,4-dichloroaniline - Google Patents [patents.google.com]
- 5. Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory Scale-Up Synthesis of 2,5-Dichloroterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the laboratory scale-up synthesis of 2,5-Dichloroterephthalonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. The described methodology follows a robust two-step synthetic sequence, commencing with the oxidation of 2,5-dichloro-p-xylene to 2,5-dichloroterephthalic acid, followed by the conversion of the diacid to the target dinitrile.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the oxidation of the methyl groups of 2,5-dichloro-p-xylene to carboxylic acids, yielding 2,5-dichloroterephthalic acid. The second step involves a two-stage conversion of the dicarboxylic acid to the dinitrile, proceeding through the formation of a diamide intermediate, which is subsequently dehydrated to afford the final product.
Caption: Two-step synthetic route to this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound.
| Step | Reactant | Product | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1. Oxidation | 2,5-Dichloro-p-xylene | 2,5-Dichloroterephthalic Acid | Potassium permanganate | Pyridine/Water | 100 | 12 | 53-87[1] |
| 2. Amidation & Dehydration | 2,5-Dichloroterephthalic Acid | This compound | Thionyl chloride, Ammonia, Dehydrating agent (e.g., POCl₃) | Inert solvent (e.g., Toluene) | Stepwise heating | Variable | Not specified |
Experimental Protocols
Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. The reagents used are corrosive and/or toxic; handle with appropriate care.
Step 1: Synthesis of 2,5-Dichloroterephthalic Acid
This protocol details the oxidation of 2,5-dichloro-p-xylene to 2,5-dichloroterephthalic acid.[1]
Materials:
-
2,5-Dichloro-p-xylene
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Deionized water
-
Hydrochloric acid (HCl)
Equipment:
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichloro-p-xylene (5.0 g, 0.028 mol), potassium permanganate (26 g, 0.165 mol), pyridine (80 mL), and deionized water (20 mL).[1]
-
Heat the reaction mixture to 100 °C with vigorous stirring and maintain for 12 hours.[1]
-
After 12 hours, cool the mixture slightly and, while still hot, filter to remove the brown manganese dioxide precipitate.
-
Wash the collected solid with two portions of hot deionized water (100 mL each).
-
Combine the filtrates and remove the solvent by distillation under reduced pressure.
-
To the resulting residue, add deionized water and acidify to pH 1 with concentrated hydrochloric acid.
-
Collect the white precipitate of 2,5-dichloroterephthalic acid by vacuum filtration, wash with cold deionized water, and dry in a vacuum oven.
Step 2: Synthesis of this compound
This two-part protocol describes the conversion of 2,5-dichloroterephthalic acid to this compound via the intermediate diamide.
Part A: Synthesis of 2,5-Dichloroterephthalamide
Materials:
-
2,5-Dichloroterephthalic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Ammonia (gas or concentrated aqueous solution)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Gas inlet tube (if using ammonia gas)
-
Buchner funnel and filter flask
Procedure:
-
In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,5-dichloroterephthalic acid (0.02 mol) in anhydrous toluene (50 mL).
-
Slowly add thionyl chloride (0.05 mol) to the suspension.
-
Heat the mixture to reflux and maintain until the solid has dissolved and gas evolution ceases, indicating the formation of the diacyl chloride.
-
Cool the reaction mixture to room temperature and slowly add it to an excess of concentrated aqueous ammonia with vigorous stirring, or bubble ammonia gas through the solution while cooling in an ice bath.
-
Stir the mixture for 1-2 hours at room temperature.
-
Collect the precipitated 2,5-dichloroterephthalamide by vacuum filtration, wash thoroughly with water, and dry.
Part B: Dehydration of 2,5-Dichloroterephthalamide
Materials:
-
2,5-Dichloroterephthalamide
-
Phosphorus oxychloride (POCl₃) or another suitable dehydrating agent[2][3]
-
Inert solvent (e.g., N,N-dimethylformamide or sulfolane)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer with heating mantle
Procedure:
-
In a three-neck round-bottom flask, combine 2,5-dichloroterephthalamide (0.015 mol) and an inert solvent (30 mL).
-
Slowly add phosphorus oxychloride (0.035 mol) to the mixture with stirring.
-
Heat the reaction mixture to a temperature appropriate for the chosen solvent and dehydrating agent (typically between 80-150 °C) and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into ice water with stirring to quench the excess dehydrating agent.
-
Collect the precipitated solid by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.
Logical Relationships in the Synthesis
The following diagram illustrates the key transformations and the relationship between the starting material, intermediates, and the final product.
Caption: Key transformations in the synthesis of this compound.
References
Synthetic Routes to Novel Derivatives from 2,5-Dichloroterephthalonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel derivatives from 2,5-dichloroterephthalonitrile. This versatile starting material offers a platform for the creation of a wide range of functionalized molecules with potential applications in medicinal chemistry, materials science, and as precursors to phthalocyanine dyes. The primary synthetic strategies covered include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the benzene ring in this compound, activated by the two electron-withdrawing nitrile groups, facilitates nucleophilic aromatic substitution of the chlorine atoms. This allows for the introduction of a variety of heteroatom nucleophiles, including amines, alkoxides, and thiolates.
Synthesis of Diamino Derivatives
The reaction of this compound with primary or secondary amines leads to the formation of 2,5-diaminoterephthalonitrile derivatives. These compounds are valuable intermediates in the synthesis of dyes and pharmacologically active molecules.
Table 1: Synthesis of 2,5-Diaminoterephthalonitrile Derivatives
| Entry | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | K₂CO₃ | DMF | 120 | 12 | 85 | Adapted from analogous reactions[1] |
| 2 | Morpholine | Et₃N | Dioxane | 100 | 8 | 92 | Adapted from analogous reactions[1] |
| 3 | n-Butylamine | K₂CO₃ | NMP | 150 | 24 | 78 | Adapted from analogous reactions[1] |
Experimental Protocol: Synthesis of 2,5-Bis(phenylamino)terephthalonitrile
-
To a stirred solution of this compound (1.0 g, 5.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) is added aniline (1.02 mL, 11.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol).
-
The reaction mixture is heated to 120 °C under a nitrogen atmosphere and stirred for 12 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (100 mL).
-
The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from ethanol to afford 2,5-bis(phenylamino)terephthalonitrile as a solid.
Synthesis of Dialkoxy and Diaryloxy Derivatives
The displacement of the chloride atoms by alkoxides or phenoxides provides access to 2,5-dialkoxy- and 2,5-diaryloxyterephthalonitrile derivatives. These ether linkages can enhance solubility and modify the electronic properties of the core structure.
Table 2: Synthesis of 2,5-Dialkoxy- and 2,5-Diaryloxyterephthalonitrile Derivatives
| Entry | Alcohol/Phenol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | K₂CO₃ | DMF | 140 | 24 | 88 | Adapted from analogous reactions[2] |
| 2 | Sodium methoxide | - | Methanol | Reflux | 6 | 95 | Adapted from analogous reactions[2] |
| 3 | Catechol | K₂CO₃ | DMSO | 160 | 12 | 75 | Adapted from analogous reactions[3] |
Experimental Protocol: Synthesis of 2,5-Diphenoxyterephthalonitrile
-
A mixture of this compound (1.0 g, 5.0 mmol), phenol (1.04 g, 11.0 mmol), and potassium carbonate (2.07 g, 15.0 mmol) in anhydrous dimethylformamide (DMF, 25 mL) is prepared in a round-bottom flask.
-
The mixture is heated to 140 °C under a nitrogen atmosphere and stirred for 24 hours.
-
After cooling to room temperature, the reaction mixture is poured into 1 M aqueous sodium hydroxide solution (100 mL) to remove excess phenol.
-
The precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2,5-diphenoxyterephthalonitrile.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the terephthalonitrile core.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling allows for the synthesis of 2,5-diarylterephthalonitrile derivatives through the reaction of this compound with arylboronic acids.
Table 3: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 82 | Adapted from analogous reactions[4][5] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 89 | Adapted from analogous reactions[4][5] |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 76 | Adapted from analogous reactions[4][5] |
Experimental Protocol: Synthesis of 2,5-Diphenylterephthalonitrile
-
A mixture of this compound (1.0 g, 5.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol) is placed in a Schlenk flask.
-
Tetrakis(triphenylphosphine)palladium(0) (0.173 g, 0.15 mmol) is added, and the flask is evacuated and backfilled with argon three times.
-
Degassed toluene (30 mL) and water (10 mL) are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours.
-
After cooling, the mixture is diluted with ethyl acetate (50 mL) and washed with water (2 x 25 mL) and brine (25 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 2,5-diphenylterephthalonitrile.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne functionalities through the reaction of this compound with terminal alkynes. The resulting 2,5-dialkynylterephthalonitrile derivatives are useful precursors for conjugated materials.[6]
Table 4: Sonogashira Coupling of this compound
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | 90 | Adapted from analogous reactions[7] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 12 | 85 | Adapted from analogous reactions[7] |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | DMF | 70 | 10 | 88 | Adapted from analogous reactions[7] |
Experimental Protocol: Synthesis of 2,5-Bis(phenylethynyl)terephthalonitrile
-
To a solution of this compound (1.0 g, 5.0 mmol) and phenylacetylene (1.23 mL, 11.0 mmol) in a mixture of anhydrous tetrahydrofuran (THF, 20 mL) and triethylamine (10 mL) are added bis(triphenylphosphine)palladium(II) chloride (70 mg, 0.1 mmol) and copper(I) iodide (38 mg, 0.2 mmol).
-
The reaction mixture is stirred at 65 °C under an argon atmosphere for 8 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane (50 mL) and washed with a saturated aqueous solution of ammonium chloride (2 x 25 mL) and brine (25 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/dichloromethane) to give 2,5-bis(phenylethynyl)terephthalonitrile.
Visualizing Synthetic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations and experimental workflows described in these application notes.
Caption: Synthetic routes from this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Synthesis of bis(aryloxy)fluoromethanes using a heterodihalocarbene strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemintech.ru [chemintech.ru]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
Troubleshooting & Optimization
Technical Support Center: 2,5-Dichloroterephthalonitrile Synthesis
Welcome to the technical support center for the synthesis of 2,5-Dichloroterephthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis of this compound.
Problem 1: Low Yield of this compound
A lower than expected yield of the final product can be attributed to several factors, primarily related to incomplete reactions or loss of product during workup and purification.
| Potential Cause | Troubleshooting Steps |
| Incomplete Chlorination of Starting Material | - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material (e.g., terephthalonitrile).- Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature, while carefully monitoring for the formation of degradation products.- Ensure Adequate Chlorinating Agent: Use a slight excess of the chlorinating agent (e.g., chlorine gas, sulfuryl chloride) to drive the reaction to completion. |
| Suboptimal Reaction Conditions | - Catalyst Activity: Ensure the catalyst (e.g., iron(III) chloride) is fresh and anhydrous. Deactivated catalyst can lead to a sluggish or incomplete reaction.- Solvent Purity: Use anhydrous and high-purity solvents to prevent unwanted side reactions. |
| Product Loss During Workup | - Extraction Efficiency: Ensure the pH of the aqueous layer is optimized for the extraction of the product into the organic phase. Perform multiple extractions with a suitable solvent.- Precipitation/Crystallization: If isolating the product by precipitation, ensure the solution is sufficiently cooled and allowed adequate time for complete crystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
| Product Loss During Purification | - Recrystallization: Use a minimal amount of a suitable hot solvent to dissolve the crude product to maximize recovery upon cooling.- Chromatography: If using column chromatography, select a solvent system that provides good separation between the product and impurities to avoid broad, overlapping fractions. |
Problem 2: Formation of Undesired Side Products
The presence of impurities and side products can complicate purification and affect the quality of the final product.
| Side Product | Potential Cause | Mitigation Strategy |
| Monochloro- and Polychlorinated Terephthalonitriles | - Incorrect Stoichiometry of Chlorinating Agent: Insufficient chlorinating agent will result in monochlorinated products, while a large excess can lead to over-chlorination (trichloro- or tetrachloro- derivatives).- Non-uniform Reaction Conditions: Poor mixing or localized temperature gradients can lead to a mixture of products. | - Precise Control of Reagents: Carefully control the stoichiometry of the chlorinating agent. Stepwise addition may be beneficial.- Efficient Stirring and Temperature Control: Ensure vigorous stirring and maintain a constant, uniform temperature throughout the reaction. |
| Isomeric Dichloroterephthalonitriles (e.g., 2,3- or 2,6-dichloro isomers) | - Reaction Conditions Favoring Other Isomers: The choice of catalyst and reaction temperature can influence the regioselectivity of the chlorination. | - Catalyst Screening: Experiment with different Lewis acid catalysts to find one that favors the formation of the 2,5-isomer.- Temperature Optimization: Study the effect of reaction temperature on the isomer distribution. |
| Hydrolysis Products (e.g., 2,5-Dichloroterephthalamide, 2,5-Dichloroterephthalic acid) | - Presence of Water: Moisture in the reagents or solvent can lead to the hydrolysis of the nitrile groups, especially under acidic or basic conditions. | - Anhydrous Conditions: Use thoroughly dried glassware, anhydrous solvents, and fresh reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Polymeric Byproducts | - High Reaction Temperatures or Prolonged Reaction Times: These conditions can sometimes promote polymerization of the starting material or product. | - Optimize Reaction Parameters: Conduct the reaction at the lowest effective temperature and for the minimum time required for complete conversion of the starting material. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
Common starting materials include terephthalonitrile, which can be directly chlorinated, or 2,5-dichloro-p-xylene, which can be oxidized to 2,5-dichloroterephthalic acid followed by conversion to the dinitrile.[1]
Q2: How can I effectively remove isomeric impurities from my this compound product?
Fractional crystallization is often an effective method for separating isomers.[2][3] The choice of solvent is critical, and it may require some experimentation to find a solvent or solvent mixture in which the desired 2,5-isomer has significantly lower solubility than the other isomers at a given temperature. Column chromatography can also be employed for separation on a smaller scale.
Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both monitoring the disappearance of starting materials and the appearance of products and byproducts. It can also help in identifying the structure of unknown impurities. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile compounds. For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential.
Q4: My product is an off-white or yellowish powder. How can I decolorize it?
The color is likely due to small amounts of impurities. Recrystallization from a suitable solvent is the most common method for purification and decolorization. Sometimes, a small amount of activated carbon can be added during the recrystallization process to adsorb colored impurities, followed by hot filtration to remove the carbon before crystallization.
Experimental Protocols
General Protocol for Chlorination of an Aromatic Substrate (Illustrative)
Disclaimer: This is a generalized procedure and must be adapted and optimized for the specific synthesis of this compound. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas), and a gas inlet tube, place the aromatic starting material (e.g., terephthalonitrile) and a suitable anhydrous solvent (e.g., dichlorobenzene, chloroform).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid catalyst (e.g., anhydrous ferric chloride).
-
Chlorination: While stirring the mixture, bubble chlorine gas through the solution at a controlled rate. The reaction is often exothermic, so cooling with an ice bath may be necessary to maintain the desired reaction temperature.
-
Reaction Monitoring: Periodically take small aliquots from the reaction mixture to monitor the progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl. The reaction mixture is then carefully poured into cold water or an ice-water mixture.
-
Extraction: The product is extracted with a suitable organic solvent. The organic layers are combined, washed with a dilute solution of sodium bicarbonate (to neutralize any remaining acid), then with brine, and finally dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Purification: The solvent is removed under reduced pressure to yield the crude product. The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Common side reactions in the synthesis of this compound.
References
Technical Support Center: Optimizing Reaction Conditions for 2,5-Dichloroterephthalonitrile Polymerization
Disclaimer: The following technical support guide is based on established principles for the polymerization of aromatic dinitriles, particularly phthalonitriles, which are structural analogs of 2,5-Dichloroterephthalonitrile. Due to a lack of specific published data for this compound, some of the information provided is extrapolated from these related systems. Researchers should use this guide as a starting point and expect that optimization of specific parameters will be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the expected polymerization mechanism for this compound?
A1: The polymerization of this compound is expected to proceed primarily through a cyclotrimerization reaction of the nitrile groups. This process forms a highly cross-linked, thermally stable polymer network composed of triazine rings and potentially phthalocyanine-like structures. This is a form of addition polymerization, which is advantageous as it does not produce volatile byproducts, leading to void-free cured resins.
Q2: What type of catalysts or curing agents are typically used for the polymerization of aromatic dinitriles?
A2: A variety of catalysts and curing agents can be used to facilitate the polymerization of aromatic dinitriles, which typically requires high temperatures to proceed at a practical rate. These include:
-
Aromatic amines: Compounds like m-phenylenediamine (m-PDA) or 4,4'-diaminodiphenyl sulfone (DDS) are commonly used.
-
Phenolic compounds: Bisphenol A and other phenolic resins can act as curing agents.
-
Metal salts: Lewis acids and organometallic compounds can catalyze the cyclotrimerization reaction.
-
Self-catalysis: In some cases, monomers with specific functional groups (like appended amine or hydroxyl groups) can self-catalyze the polymerization.
Q3: How do the chlorine substituents on the this compound monomer affect polymerization?
A3: The two chlorine atoms on the aromatic ring are electron-withdrawing groups. This electronic effect is expected to influence the reactivity of the nitrile groups, potentially requiring adjustments to the curing temperature and catalyst selection compared to unsubstituted terephthalonitrile. The high chlorine content will also impact the properties of the final polymer, likely enhancing its flame retardancy and chemical resistance.
Q4: My cured polymer is brittle. How can I improve its mechanical properties?
A4: Brittleness in thermosetting polymers derived from aromatic dinitriles is a common issue, often related to high cross-link density. To improve toughness, you can consider:
-
Introducing flexible linkages: Co-polymerizing with a more flexible dinitrile monomer can reduce the overall rigidity of the polymer network.
-
Using toughening agents: Incorporating elastomers or other toughening agents into the resin formulation can improve impact resistance.
-
Optimizing the cure schedule: A slower, more controlled curing process can sometimes lead to a more uniform network structure with improved mechanical properties.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Polymerization | - Inadequate curing temperature.- Inactive or insufficient catalyst/curing agent.- Presence of impurities in the monomer. | - Increase the curing temperature in increments.- Increase the concentration of the catalyst/curing agent.- Ensure the this compound monomer is of high purity. Recrystallization may be necessary. |
| Formation of Voids in the Cured Polymer | - Entrapped air or moisture in the resin mixture.- Decomposition of the curing agent at high temperatures, releasing volatile byproducts. | - Degas the monomer/catalyst mixture under vacuum before curing.- Use a curing agent that is thermally stable at the polymerization temperature.- Employ a gradual heating ramp during the curing process to allow any volatiles to escape before gelation. |
| Low Glass Transition Temperature (Tg) | - Incomplete curing of the resin.- Non-optimal stoichiometry of co-monomers (if used). | - Extend the post-curing time or increase the post-curing temperature to ensure full conversion.- Carefully control the molar ratio of monomers if preparing a copolymer. |
| Poor Solubility of the Prepolymer | - Premature polymerization or side reactions during storage or initial heating. | - Store the monomer in a cool, dark, and dry place.- Optimize the initial heating ramp to prevent localized overheating. |
Experimental Protocols
General Protocol for Bulk Polymerization of this compound
This protocol is a general guideline and should be optimized for specific experimental setups and desired polymer properties.
-
Monomer and Catalyst Preparation:
-
Dry the this compound monomer in a vacuum oven at a temperature below its melting point to remove any residual moisture.
-
Select a suitable curing agent (e.g., an aromatic diamine) and ensure it is also dry.
-
-
Mixing:
-
In a suitable vessel, heat the this compound monomer to just above its melting point to obtain a clear liquid.
-
Add the desired amount of curing agent to the molten monomer and stir until a homogeneous mixture is achieved.
-
-
Degassing:
-
Place the molten mixture under a vacuum to remove any dissolved gases. Continue degassing until bubbling ceases.
-
-
Curing:
-
Transfer the degassed mixture to a preheated mold.
-
Place the mold in an oven and cure using a programmed temperature schedule. A typical schedule might involve an initial hold at a lower temperature, followed by a ramp to a higher temperature for final curing. For example:
-
Hold at 180°C for 2 hours.
-
Ramp to 250°C over 1 hour.
-
Hold at 250°C for 4 hours.
-
Ramp to 300°C over 1 hour.
-
Hold at 300°C for 2 hours.
-
-
-
Post-Curing:
-
After the initial cure, a post-curing step at a higher temperature (e.g., 320-350°C) for several hours may be necessary to complete the cross-linking and maximize the thermal and mechanical properties of the polymer.
-
-
Cooling:
-
Allow the cured polymer to cool slowly to room temperature to minimize internal stresses.
-
Quantitative Data from Analogous Systems
The following tables summarize typical reaction conditions for the polymerization of phthalonitrile monomers, which can serve as a starting point for optimizing the polymerization of this compound.
Table 1: Curing Agents and Temperatures for Phthalonitrile Resins
| Curing Agent | Typical Concentration (wt%) | Curing Temperature Range (°C) |
| Aromatic Diamines (e.g., DDS) | 2 - 5 | 200 - 350 |
| Phenolic Resins | 5 - 15 | 180 - 300 |
| Metallic Salts (e.g., SnCl₂) | 0.5 - 2 | 150 - 280 |
Table 2: Properties of Cured Phthalonitrile Polymers
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | > 400 °C |
| Thermal Decomposition Temperature | > 500 °C |
| Char Yield at 800 °C (N₂) | 60 - 80% |
Visualizations
Caption: Experimental workflow for the polymerization of this compound.
Caption: Troubleshooting decision tree for common polymerization issues.
challenges in the scale-up of 2,5-Dichloroterephthalonitrile production.
Welcome to the technical support center for the synthesis and scale-up of 2,5-Dichloroterephthalonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your work.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the synthesis of this compound, primarily focusing on the ammoxidation of 2,5-dichloro-p-xylene.
| Problem | Potential Causes | Recommended Solutions |
| Low Conversion of 2,5-dichloro-p-xylene | - Inadequate reaction temperature. - Poor catalyst activity. - Insufficient residence time of reactants in the catalyst bed. - Incorrect molar ratio of reactants (ammonia, oxygen to xylene). | - Gradually increase the reaction temperature within the optimal range (e.g., 380-450°C). - Ensure the catalyst is properly activated and not poisoned. Consider regenerating or replacing the catalyst. - Decrease the space velocity to increase contact time. - Optimize the molar feed ratios of ammonia and air to 2,5-dichloro-p-xylene. |
| Low Selectivity to this compound | - Over-oxidation of the desired product. - Formation of byproducts such as 2-chloro-5-methylbenzonitrile, 2,5-dichlorotoluonitrile, or phthalimide analogs. - Non-optimal reaction temperature. | - Decrease the reaction temperature to minimize combustion to CO and CO₂. - Adjust the oxygen-to-xylene ratio; excess oxygen can lead to over-oxidation. - Optimize the catalyst composition; different promoters can influence selectivity. - Fine-tune the reaction temperature, as selectivity is highly temperature-dependent. |
| High Levels of Impurities in the Final Product | - Incomplete reaction leading to the presence of intermediates. - Side reactions forming related chlorinated aromatic compounds. - Inefficient purification process. | - Increase residence time or temperature to drive the reaction to completion. - Optimize reaction conditions to minimize byproduct formation. - Employ a multi-step purification process, such as a combination of crystallization and distillation. - Select an appropriate solvent for recrystallization that has good solubility for the desired product at high temperatures and poor solubility at low temperatures, while impurities remain soluble. |
| Catalyst Deactivation | - Coking or deposition of carbonaceous materials on the catalyst surface. - Sintering of the catalyst at high temperatures. - Poisoning by impurities in the feed. | - Periodically regenerate the catalyst by controlled oxidation to burn off coke. - Operate within the recommended temperature range to avoid thermal degradation of the catalyst. - Ensure the purity of the 2,5-dichloro-p-xylene and other reactants. |
| Reactor Plugging or Fouling | - Sublimation and deposition of solid products or byproducts in cooler sections of the reactor outlet. - Formation of polymeric materials. | - Maintain the temperature of the reactor outlet lines above the sublimation point of the product and byproducts. - Implement a regular cleaning and maintenance schedule for the reactor system. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A1: The most industrially viable method for the synthesis of aromatic nitriles, including this compound, is the vapor-phase catalytic ammoxidation of the corresponding methyl-substituted aromatic compound. In this case, 2,5-dichloro-p-xylene is reacted with ammonia and oxygen (typically from the air) over a solid-state catalyst at elevated temperatures.[1]
Q2: What are the typical catalysts used for the ammoxidation of substituted xylenes?
A2: The catalysts are often complex metal oxides. Vanadium and molybdenum oxides are common primary components.[1] These are often supported on materials like α-alumina and may be promoted with other metal oxides to enhance activity and selectivity.
Q3: What are the major byproducts to expect in the synthesis of this compound via ammoxidation?
A3: Common byproducts include partially oxidized intermediates such as 2-chloro-5-methylbenzonitrile and 2,5-dichlorotoluonitrile. Over-oxidation can lead to the formation of carbon monoxide and carbon dioxide. Phthalimide-type structures can also be formed through hydrolysis of the dinitrile.[2]
Q4: How can I purify the crude this compound?
A4: Purification of aromatic nitriles often involves a combination of physical methods. Extraction with a suitable organic solvent can be an initial step to separate the product from the catalyst and non-volatile impurities.[3] Subsequent purification can be achieved by fractional distillation under reduced pressure or recrystallization from a solvent in which the nitrile has a steep solubility curve.
Q5: What are the key safety considerations when scaling up this process?
A5: The ammoxidation process is exothermic and requires careful temperature control to prevent runaway reactions. The use of flammable xylene and toxic ammonia and cyanide-containing compounds necessitates a well-ventilated and controlled environment. Proper handling of the catalyst, which can be pyrophoric in its reduced state, is also crucial. A thorough safety review and hazard analysis are essential before any scale-up operations.
Experimental Protocols
Synthesis of this compound via Ammoxidation of 2,5-dichloro-p-xylene
This protocol is a general guideline and may require optimization based on specific laboratory or pilot plant setups.
Materials:
-
2,5-dichloro-p-xylene
-
Ammonia, anhydrous
-
Air (as the oxygen source)
-
Vanadium-based catalyst (e.g., V₂O₅/MoO₃ on α-alumina)
-
Inert gas (e.g., Nitrogen) for startup and shutdown
Equipment:
-
Fixed-bed flow reactor
-
Vaporizer for 2,5-dichloro-p-xylene
-
Mass flow controllers for gases
-
Temperature controllers and furnace for the reactor
-
Condenser and collection system for the product
Procedure:
-
The catalyst is packed into the fixed-bed reactor.
-
The reactor is heated to the reaction temperature (typically in the range of 380-450°C) under a flow of inert gas.
-
A metered flow of 2,5-dichloro-p-xylene is vaporized and mixed with a preheated stream of ammonia and air.
-
The gaseous mixture is introduced into the reactor over the catalyst bed. The molar ratios of ammonia and oxygen to 2,5-dichloro-p-xylene are critical parameters and should be carefully controlled.
-
The reaction products are cooled in a condenser, and the solid crude this compound is collected.
-
The off-gases are passed through a scrubber to remove any unreacted ammonia and other volatile byproducts before being vented.
Quantitative Data from Ammoxidation of p-Xylene (as a reference):
| Parameter | Value | Reference |
| Reaction Temperature | 380 - 450°C | [1][3] |
| Molar Ratio (Ammonia : Xylene) | 2:1 to 10:1 | [1][3] |
| Molar Ratio (Oxygen : Xylene) | 2:1 to 3:1 | [3] |
| Space Velocity | ~1200 h⁻¹ | [1] |
| Conversion of p-xylene | >98% | [1] |
| Molar Yield of Terephthalonitrile | ~91% | [1] |
| Selectivity to Terephthalonitrile | ~92% | [1] |
Note: These values are for the ammoxidation of p-xylene and should be considered as a starting point for the optimization of 2,5-dichloro-p-xylene ammoxidation.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
References
avoiding isomeric impurities in chlorinated quinoline synthesis.
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of chlorinated quinolines, with a primary focus on avoiding the formation of isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing chlorinated quinolines, and which offer the best control over isomeric purity?
A1: Several methods are employed for the synthesis of chlorinated quinolines, each with distinct advantages and disadvantages concerning regioselectivity and the formation of isomeric impurities. The choice of method often depends on the desired substitution pattern and the available starting materials.
-
Direct Chlorination: This method involves the direct reaction of a quinoline derivative with a chlorinating agent. While seemingly straightforward, it often leads to a mixture of isomers, particularly when the quinoline ring is unsubstituted. The reaction typically occurs in the presence of a strong acid, which protonates the quinoline and directs electrophilic attack to the 5- and 8-positions of the benzene ring. Controlling the reaction conditions, such as temperature and the choice of chlorinating agent, is crucial to improving selectivity.
-
Cyclization Reactions (e.g., Skraup, Doebner-von Miller, Combes, Friedländer): These classical methods build the quinoline ring from acyclic precursors. By using chlorinated anilines or other appropriately substituted starting materials, specific chlorinated quinoline isomers can be synthesized with high regioselectivity.[1][2] For example, starting with a 3-chloroaniline in a Skraup synthesis will yield a 7-chloroquinoline. The main challenge with these methods can be harsh reaction conditions, leading to side products and potential tar formation.[2][3]
-
Modern Synthetic Methods: More recent approaches offer enhanced control over isomer formation. These include:
-
Aza-Diels-Alder (Povarov) Reaction: This method constructs the quinoline ring through a cycloaddition reaction, offering good regioselectivity based on the substituents of the reactants.[4][5]
-
Base-Controlled Regioselective Functionalization: By using specific metal amides (e.g., lithium diisopropylamide, lithium-magnesium amides), different positions on a pre-existing chloro-substituted quinoline can be selectively functionalized, allowing for the synthesis of specific isomers.[6]
-
C-H Activation: Transition metal-catalyzed C-H activation allows for the direct and regioselective introduction of functional groups, including chlorine, at specific positions on the quinoline ring that are otherwise difficult to access.[7]
-
Q2: I am observing a mixture of 5- and 8-chloroquinolines in my direct chlorination reaction. How can I improve the selectivity?
A2: The formation of both 5- and 8-chloroquinolines is common during the direct electrophilic chlorination of quinoline in strong acid. To improve the selectivity, consider the following strategies:
-
Reaction Temperature: Carefully control the reaction temperature. Lower temperatures can sometimes favor the formation of one isomer over the other.
-
Chlorinating Agent: Experiment with different chlorinating agents. The reactivity and steric bulk of the chlorinating species can influence the isomeric ratio.
-
Solvent System: The nature of the acidic solvent can impact the reactivity of the quinolinium cation and the chlorinating agent. Variations in the concentration of sulfuric acid, for instance, can affect the yield of chlorinated products.
-
Protecting Groups: In some cases, a bulky protecting group can be temporarily installed to block one of the reactive positions, directing chlorination to the desired site.
-
Alternative Synthetic Routes: If high isomeric purity is critical, it is often more effective to switch to a convergent synthesis strategy, such as the Skraup or Gould-Jacobs reaction, starting with a pre-chlorinated aniline.[1]
Q3: My Friedländer synthesis using a chlorinated 2-aminoaryl ketone is giving a low yield. What are the common causes and solutions?
A3: Low yields in the Friedländer synthesis can be attributed to several factors. Here are some common issues and troubleshooting tips:
-
Self-Condensation of the Ketone: The ketone reactant can undergo self-condensation (an aldol reaction), especially under basic conditions, which is a common side reaction.[2][3] To mitigate this, you can try using a non-enolizable ketone partner if the reaction design permits, or employ a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to quantitatively form the enolate of one ketone before introducing the 2-aminoaryl ketone.[3]
-
Purity of Starting Materials: Impurities in the 2-aminoaryl ketone or the active methylene compound can interfere with the reaction. Ensure your starting materials are of high purity.
-
Reaction Conditions: The choice of catalyst (acid or base) and solvent is crucial. Experimenting with different catalysts, such as polyphosphoric acid instead of sulfuric acid, may improve the yield.[3] Microwave-assisted synthesis with a solid acid catalyst like Nafion NR50 has also been shown to be effective.[8]
-
Incomplete Reaction: Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. Insufficient reaction time or suboptimal temperature can lead to low conversion.[9]
Troubleshooting Guides
Issue 1: Formation of Tar or Polymeric Byproducts in Skraup/Doebner-von Miller Synthesis
-
Symptoms: The reaction mixture becomes a dark, viscous tar, making product isolation difficult and significantly reducing the yield.
-
Possible Causes:
-
The polymerization of acrolein (formed in situ from glycerol in the Skraup synthesis) or other α,β-unsaturated carbonyl compounds is a common issue under the strongly acidic and high-temperature conditions of these reactions.[2][3]
-
Excessive reaction temperature can lead to the decomposition of reagents and the formation of polymeric byproducts.[10]
-
-
Solutions:
-
Temperature Control: Carefully control the reaction temperature. A gradual increase in temperature is often more effective than rapid heating.
-
Moderating Agent: In the Skraup synthesis, the use of a milder oxidizing agent or the addition of a moderating agent like boric acid can help control the exothermic nature of the reaction.
-
Starting Material Purity: Ensure the purity of the aniline and glycerol (or other carbonyl precursors) to prevent side reactions from impurities.[10]
-
Issue 2: Unexpected Isomer Formation in a Regioselective Synthesis
-
Symptoms: HPLC or NMR analysis reveals the presence of an undesired chlorinated quinoline isomer in a reaction that was expected to be highly regioselective.
-
Possible Causes:
-
Substituent Effects: The electronic and steric properties of substituents on the starting materials can influence the regioselectivity of cyclization. For example, in the Combes synthesis with unsymmetrical β-diketones, the nature of the substituents can direct the initial nucleophilic attack of the aniline, leading to different regioisomers.[3]
-
Isomerization: Under certain reaction conditions (e.g., high temperatures, strong acids), product isomerization may occur.
-
Incorrect Reagent Choice: In base-controlled functionalization, the choice of the metal amide is critical for directing the reaction to the desired position.[6]
-
-
Solutions:
-
Re-evaluate Starting Materials: Confirm the structure and purity of your starting materials. For reactions sensitive to substituent effects, consider modifying the starting materials to favor the desired isomer.
-
Optimize Reaction Conditions: Adjust the reaction temperature, time, and catalyst/solvent system. Milder conditions are generally less likely to cause isomerization.
-
Alternative Catalysts/Bases: In modern synthetic approaches, screen different catalysts or bases to find the optimal conditions for the desired regioselectivity.
-
Quantitative Data Summary
| Synthesis Method | Key Reactants | Product(s) | Yield (%) | Isomer Ratio (if applicable) | Reference |
| Direct Chlorination | Quinoline, Ag₂SO₄, H₂SO₄, Cl₂ | 5-chloroquinoline, 8-chloroquinoline, 5,8-dichloroquinoline | 17 (5-Cl), 21 (8-Cl), 32 (5,8-diCl) | Varies with conditions | |
| Aza-Diels-Alder (Povarov) | 5-chloro-2-methylaniline derivatives, benzaldehyde derivatives | Various chlorinated quinolines | ≥60 (for aldimine intermediate), up to ~89 for quinoline | High regioselectivity | [4] |
| Vilsmeier-Haack Type | Substituted acetanilide, POCl₃, DMF | 2-chloroquinoline-3-carbaldehyde | Not specified | High regioselectivity | [10] |
| Multi-step Synthesis | 3-chloroaniline, β-propiolactone | 4,7-dichloroquinoline | Not specified for overall yield | High regioselectivity | [1] |
Experimental Protocols
Protocol 1: Synthesis of Chlorinated Quinolines via Aza-Diels-Alder (Povarov) Reaction [4]
-
Aldimine Formation: React 5-chloro-2-methylaniline with a desired benzaldehyde derivative in toluene with glacial acetic acid as a catalyst to form the corresponding aldimine. Yields are typically ≥60%.
-
Cycloaddition: Dissolve the aryl aldimine (1.06 mmol), 1-ethynylnaphthalene (0.914 mmol), chloranil (1.80 mmol), and 3 Å molecular sieves in chloroform (30 mL).
-
Add BF₃·OEt₂ (2.7 mmol) to the reaction solution.
-
Heat the resulting mixture to 70 °C and stir at this temperature for 24 hours under an argon atmosphere.
-
Cool the mixture to room temperature and dissolve the solids in dichloromethane (50 mL).
-
Wash the organic layer sequentially with a sodium bicarbonate solution, deionized water, and a brine solution.
-
Dry the organic layer, concentrate, and purify the product as needed.
Protocol 2: Direct Chlorination of Quinoline
-
Dissolve quinoline (0.1 mol) and silver sulphate (0.05 mol) in 98% sulfuric acid.
-
Pass dry chlorine gas through the mixture with vigorous shaking for one to two hours at room temperature.
-
After the reaction, filter the mixture if necessary.
-
Treat the filtrate and washings with a 5% sodium sulphite solution containing crushed ice to remove any free chlorine.
-
Basify the reaction mixture and then extract the products with a suitable solvent or perform steam distillation.
-
Work up the product mixture to isolate the chlorinated quinoline isomers.
Visualizations
Caption: Aza-Diels-Alder synthesis workflow for chlorinated quinolines.
Caption: Troubleshooting logic for chlorinated quinoline synthesis.
References
- 1. US3567732A - Process for the preparation of chlorinated quinolines - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Reactivity of 2,5-Dichloroterephthalonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 2,5-Dichloroterephthalonitrile in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly its low reactivity in nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a versatile building block primarily used in the synthesis of high-performance polymers, such as poly(arylene ether nitrile)s, and as a monomer for the creation of Covalent Organic Frameworks (COFs). Its two chlorine atoms can be substituted by various nucleophiles, allowing for the construction of complex, functional materials.
Q2: Why does this compound exhibit low reactivity in some nucleophilic aromatic substitution reactions?
A2: The reactivity of this compound in SNAr reactions is a balance of factors. While the two electron-withdrawing nitrile (-CN) groups activate the benzene ring towards nucleophilic attack, the reactivity can be hampered by:
-
Poor solubility: The planar and symmetric structure of the molecule can lead to low solubility in common organic solvents, limiting the interaction between reactants.
-
Steric hindrance: Depending on the nucleophile, steric hindrance around the chlorine atoms can slow down the reaction rate.
-
Insufficiently strong nucleophile/base: The displacement of the chloride leaving group requires a sufficiently strong nucleophile and an appropriate base to either deprotonate the nucleophile or neutralize the HCl byproduct.
-
Inadequate reaction temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
Q3: What are the key factors to consider when planning a reaction with this compound?
A3: To ensure a successful reaction, consider the following:
-
Solvent: Choose a high-boiling point, polar aprotic solvent to ensure the reactants are fully dissolved and to allow for higher reaction temperatures.
-
Base: The choice of base is critical. Its strength and solubility can significantly impact the reaction rate and yield.
-
Temperature: Many reactions with this substrate require heating to proceed at a reasonable rate.
-
Nucleophile: The nature and concentration of the nucleophile will dictate the reaction kinetics.
-
Control of stoichiometry: To achieve selective mono- or di-substitution, careful control of the molar ratio of the reactants is essential.
Troubleshooting Guide
Issue 1: Low or No Conversion to the Desired Product
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inadequate Reaction Temperature | Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or GC/LC-MS to check for product formation and potential decomposition. |
| Poor Solubility of Reactants | Switch to a higher-boiling point, polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc), or Dimethyl Sulfoxide (DMSO). Ensure all reactants are fully dissolved before proceeding with the reaction. |
| Insufficiently Strong Base | If using a weak base like K₂CO₃, consider switching to a stronger, more soluble base such as Cs₂CO₃ or NaH (use with caution). The pKa of the nucleophile should be considered when selecting the base. |
| Weak Nucleophile | Increase the concentration of the nucleophile. If possible, convert the nucleophile to its more reactive conjugate base (e.g., using a strong base to form a phenoxide from a phenol). |
| Catalyst Deactivation (for catalyzed reactions) | In reactions like the Buchwald-Hartwig amination, the nitrile groups can coordinate to and deactivate the metal catalyst. Consider using a higher catalyst loading or a more robust ligand. |
Issue 2: Formation of a Mixture of Mono- and Di-substituted Products
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Stoichiometry | To favor mono-substitution, use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile. To favor di-substitution, use a larger excess of the nucleophile (≥ 2.5 equivalents). |
| Reaction Time Too Long for Mono-substitution | Monitor the reaction closely by TLC or GC/LC-MS. Stop the reaction as soon as the starting material is consumed and before significant di-substitution occurs. |
| Reaction Temperature Too High | Lowering the reaction temperature may improve selectivity for the mono-substituted product, as the second substitution often requires a higher activation energy. |
Experimental Protocols
Protocol 1: Synthesis of 2,5-Bis(phenoxy)terephthalonitrile (Etherification)
This protocol describes a typical procedure for the di-substitution of this compound with a phenolic nucleophile.
Materials:
-
This compound
-
Phenol
-
Potassium Carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Methanol
-
Water
Procedure:
-
To a three-necked flask equipped with a magnetic stirrer, a Dean-Stark trap, a condenser, and a nitrogen inlet, add this compound (1.0 eq), phenol (2.2 eq), and K₂CO₃ (2.5 eq).
-
Add NMP and toluene to the flask.
-
Heat the mixture to reflux (around 140-150°C) and remove the water-toluene azeotrope using the Dean-Stark trap for 2-4 hours.
-
After removing the toluene, continue to heat the reaction mixture at 160-180°C for 6-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a stirred solution of methanol/water to precipitate the product.
-
Filter the precipitate, wash thoroughly with water and then with methanol.
-
Dry the crude product in a vacuum oven.
-
Recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to obtain the purified 2,5-Bis(phenoxy)terephthalonitrile.
Quantitative Data (Example):
| Reactant | Molar Ratio | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | NMP/Toluene | K₂CO₃ | 170 | 8 | ~90 |
| Phenol | 2.2 |
Protocol 2: Synthesis of a Diamine Derivative (Amination)
This protocol outlines a general procedure for the reaction of this compound with an aromatic amine.
Materials:
-
This compound
-
Aniline derivative (e.g., 4-aminophenol)
-
Potassium Carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aniline derivative (2.2 eq) in DMF or NMP.
-
Add the base (e.g., K₂CO₃, 2.5 eq) to the solution.
-
Heat the reaction mixture to 80-120°C and stir for 4-12 hours under a nitrogen atmosphere. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the product by pouring the reaction mixture into water.
-
Filter the solid, wash with water and then with ethanol.
-
Dry the product under vacuum.
-
Purify by recrystallization if necessary.
Visualizations
Caption: Troubleshooting workflow for low reactivity of this compound.
Caption: General reaction pathway for the nucleophilic aromatic substitution of this compound.
Technical Support Center: Control of Polymer Molecular Weight in Dichloroterephthalonitrile Polymerization
Welcome to the technical support center for the synthesis of polymers from dichloroterephthalonitrile. This resource is designed for researchers, scientists, and professionals in drug development who are working with this chemistry. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on controlling polymer molecular weight.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the polymerization of dichloroterephthalonitrile, particularly those affecting the molecular weight of the resulting polymer.
| Problem | Potential Cause | Recommended Solution |
| Low Polymer Molecular Weight | Imprecise Monomer Stoichiometry: An excess of either the dichloroterephthalonitrile or the bisphenol monomer will limit chain growth. | Carefully weigh and use an exact 1:1 molar ratio of dichloroterephthalonitrile and the bisphenol comonomer. Ensure high purity of both monomers. |
| Presence of Moisture: Water can react with the activated aromatic halide, leading to premature chain termination. | Dry all glassware thoroughly before use. Use anhydrous solvents and ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Azeotropic distillation with a solvent like toluene can be used to remove residual water from the reaction mixture before polymerization.[1] | |
| Reaction Temperature is Too Low: Insufficient thermal energy can lead to a slow reaction rate and incomplete polymerization. | Optimize the reaction temperature. For many poly(arylene ether nitrile) syntheses, temperatures in the range of 150-180°C are effective.[1] | |
| Insufficient Reaction Time: The polymerization may not have proceeded to completion, resulting in shorter polymer chains. | Increase the reaction time. Monitor the viscosity of the reaction mixture; a significant increase is indicative of polymer formation. The reaction can be run for several hours until a high viscosity is achieved.[2] | |
| High Polymer Molecular Weight (leading to insolubility or difficult processing) | Monomer Stoichiometry Slightly Off: A very slight excess of one monomer can sometimes lead to very high molecular weights before the reaction eventually stops. | Intentionally create a slight stoichiometric imbalance by adding a small excess (e.g., 0.5-1 mol%) of dichloroterephthalonitrile. |
| Use of an End-Capping Agent: A monofunctional reactant can be added to control the molecular weight by terminating the polymer chains. | Introduce a monofunctional phenol, such as 4-tert-butylphenol, at the beginning of the reaction. The amount of end-capping agent can be calculated to target a specific molecular weight. | |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | Side Reactions: Unwanted side reactions can lead to the formation of polymer chains of varying lengths. | Ensure high purity of monomers and solvents to minimize side reactions. Maintain a consistent and uniform reaction temperature. |
| Inefficient Initiation or Termination: Inconsistent start or end of chain growth can broaden the PDI. | Ensure rapid and uniform mixing of reactants, especially at the start of the polymerization. The use of an appropriate end-capping agent can lead to more controlled termination. | |
| Inconsistent Results Between Batches | Variability in Reagent Purity: Impurities in monomers or solvents can affect the polymerization differently in each batch. | Use monomers and solvents from the same supplier and lot number if possible. Re-purify monomers if necessary. |
| Inconsistent Reaction Conditions: Small variations in temperature, time, or atmospheric conditions can lead to different outcomes. | Carefully control and monitor all reaction parameters. Use a well-calibrated heating and stirring system. Ensure a consistent inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: How does adjusting the monomer ratio control the molecular weight of the polymer?
A1: In step-growth polymerization, such as the synthesis of poly(arylene ether nitriles) from dichloroterephthalonitrile and a bisphenol, the highest molecular weight is achieved when the molar ratio of the two monomers is exactly 1:1. By intentionally introducing a slight excess of one monomer, the polymerization will stop once the other monomer is completely consumed. This results in a lower average molecular weight. The degree of polymerization (and thus the molecular weight) can be predicted and controlled by the extent of the stoichiometric imbalance.
Q2: What are end-capping agents and how do they work in this polymerization?
A2: End-capping agents are monofunctional molecules that can react with the growing polymer chain, effectively terminating its growth. In the case of polymerization with dichloroterephthalonitrile, a monofunctional phenol can be used. This "end-capper" competes with the bifunctional bisphenol monomer for reaction with the dichloroterephthalonitrile-terminated polymer chains. Once an end-capper reacts, that chain end is no longer active and cannot propagate further, thus limiting the final molecular weight. Phthalonitrile-based end-capping agents can also be used to introduce reactive end groups for subsequent cross-linking.[3]
Q3: What is the effect of reaction temperature and time on the molecular weight?
A3: Generally, higher reaction temperatures increase the rate of polymerization, which can lead to higher molecular weights in a given amount of time. However, excessively high temperatures can also promote side reactions that may limit the molecular weight or broaden the polydispersity. Reaction time is also critical; longer reaction times typically allow for the formation of longer polymer chains, leading to higher molecular weights, assuming the reaction conditions remain stable and side reactions are minimized. It is important to find an optimal balance of temperature and time for the desired molecular weight. For instance, a common procedure involves heating the reaction mixture to 150°C for azeotropic dehydration, followed by an increase to 180°C for the polymerization to proceed until a significant increase in viscosity is observed.[1]
Q4: How can I monitor the progress of the polymerization and the increase in molecular weight?
A4: A simple, qualitative method is to observe the viscosity of the reaction mixture. As the polymer chains grow, the viscosity of the solution will increase noticeably. A common endpoint for the reaction is when the solution becomes very viscous and stirring is difficult, sometimes referred to as the "threading phenomenon".[1] For quantitative analysis, samples can be taken from the reaction at different time points (if feasible) and the molecular weight can be determined by techniques such as gel permeation chromatography (GPC). Inherent viscosity measurements can also provide an indication of the relative molecular weight of the polymer.[2]
Experimental Protocols
Protocol 1: General Synthesis of Poly(arylene ether nitrile) from Dichloroterephthalonitrile and a Bisphenol
This protocol is a general procedure that can be adapted for various bisphenols.
Materials:
-
Dichloroterephthalonitrile (DCTPN)
-
Bisphenol (e.g., Bisphenol A)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Dilute Hydrochloric Acid
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet, add equimolar amounts of dichloroterephthalonitrile and the chosen bisphenol.
-
Add an excess of anhydrous potassium carbonate (typically 1.5-2.0 moles per mole of bisphenol).
-
Add NMP and toluene to the flask. The amount of solvent should be sufficient to dissolve the monomers and allow for efficient stirring.
-
Heat the mixture to 150°C with stirring under a nitrogen atmosphere to azeotropically remove water. Continue for 2-3 hours.
-
After dehydration, drain the toluene from the Dean-Stark trap and increase the reaction temperature to 180°C.
-
Maintain the reaction at this temperature for 4-8 hours, or until the solution becomes highly viscous.
-
Allow the reaction mixture to cool to room temperature and then pour it into a vigorously stirred solution of methanol containing a small amount of hydrochloric acid to precipitate the polymer.
-
Filter the polymer, wash it thoroughly with water and then with methanol to remove salts and residual solvent.
-
Dry the polymer in a vacuum oven at 100°C for 24 hours.[1]
Visualizations
Caption: Experimental workflow for the synthesis of poly(arylene ether nitrile).
Caption: Key strategies for controlling the molecular weight of polymers.
References
Technical Support Center: Catalyzed Reactions of 2,5-Dichloroterephthalonitrile
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with catalyzed reactions of 2,5-Dichloroterephthalonitrile, focusing on nucleophilic aromatic substitution (SNAr).
Frequently Asked Questions (FAQs)
Q1: What is the role of a catalyst in the nucleophilic aromatic substitution (SNAr) of this compound?
A1: In the context of this compound, a catalyst accelerates the rate of substitution of the chlorine atoms by a nucleophile.[1] The electron-withdrawing nitrile groups activate the aromatic ring for nucleophilic attack, but a catalyst can significantly improve reaction times and yields.[2][3] This is often achieved through mechanisms like phase-transfer catalysis, where the catalyst helps to transport the nucleophile into the organic phase where the substrate is dissolved.[1][4][5]
Q2: What types of catalysts are effective for SNAr reactions of this compound?
A2: The choice of catalyst depends on the nucleophile and reaction conditions. Common types include:
-
Phase-Transfer Catalysts (PTCs): Quaternary ammonium or phosphonium salts are frequently used.[1][6] These are effective when the nucleophile is an anion (e.g., alkoxide, phenoxide) that is soluble in an aqueous or solid phase, while the this compound is in an organic phase.[4][5]
-
Palladium Complexes: For amination reactions (using amines as nucleophiles), palladium catalysts with specialized phosphine ligands (e.g., Buchwald-Hartwig amination) are state-of-the-art.[7][8][9][10] These catalysts facilitate the formation of the carbon-nitrogen bond.
Q3: Why are the electron-withdrawing groups (nitriles) important for this reaction?
A3: The two nitrile (-CN) groups are strongly electron-withdrawing. They pull electron density away from the aromatic ring, making it electron-deficient and thus more susceptible to attack by a nucleophile.[2][3] This effect is crucial for the addition-elimination mechanism of SNAr, as it helps to stabilize the negatively charged intermediate (Meisenheimer complex).[2][3]
Q4: Can the substitution reaction be selective for one chlorine atom over the other?
A4: Achieving monosubstitution can be challenging as the first substitution often activates the ring for the second. However, selectivity can sometimes be controlled by carefully managing stoichiometry (using only one equivalent of the nucleophile), reaction time, and temperature. The specific reaction conditions and the nature of the nucleophile will determine the feasibility of selective monosubstitution.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | 1. Inefficient Catalyst: The chosen catalyst may not be suitable for the specific nucleophile/solvent system. 2. Low Reaction Temperature: The activation energy for the reaction is not being overcome. 3. Poor Mixing/Mass Transfer: In a biphasic system (common with PTC), reactants are not coming into contact efficiently.[4] 4. Catalyst Poisoning: Impurities in the reactants or solvent may be deactivating the catalyst. | 1. Screen Catalysts: Test different phase-transfer catalysts (e.g., tetrabutylammonium bromide, hexadecyltributylphosphonium bromide) or palladium catalyst/ligand combinations.[1][9] 2. Increase Temperature: Gradually increase the reaction temperature in 10°C increments, monitoring for side product formation. 3. Improve Agitation: Increase the stirring rate to improve interfacial contact. Consider a mechanical stirrer for viscous mixtures. 4. Purify Reagents: Ensure reactants and solvent are pure and dry. Use of an inert atmosphere (e.g., Nitrogen, Argon) can prevent catalyst oxidation. |
| Low Product Yield | 1. Side Reactions: The nucleophile or product may be unstable at the reaction temperature, leading to decomposition. 2. Hydrolysis of Nitrile Groups: Presence of water, especially under strong basic or acidic conditions, can lead to hydrolysis of the nitrile groups to amides or carboxylic acids.[10] 3. Formation of Diarylamine (in Aminations): The primary amine product can react with another molecule of the aryl chloride.[8] | 1. Lower Temperature/Shorter Time: Optimize for the shortest reaction time and lowest temperature that gives a reasonable conversion. 2. Use Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. Perform the reaction under an inert atmosphere.[11] 3. Adjust Stoichiometry: Use a slight excess of the amine nucleophile. For palladium catalysis, the choice of ligand can significantly influence selectivity for the primary amine.[8] |
| Difficulty in Product Isolation | 1. Emulsion Formation: In phase-transfer catalyzed reactions, vigorous stirring can sometimes lead to stable emulsions. 2. Catalyst Removal: The catalyst (e.g., quaternary ammonium salt) may be soluble in the organic phase and co-elute with the product during chromatography. | 1. Break Emulsion: Add a saturated brine solution during the aqueous workup. Filtration through a pad of celite can also be effective. 2. Catalyst Wash: Wash the organic layer with water or brine multiple times to remove water-soluble catalysts. For less soluble catalysts, a specific workup or precipitation may be required. |
Quantitative Data Summary
The following table presents representative data illustrating the expected kinetic effects of various parameters on a model SNAr of this compound.
Disclaimer: This is illustrative data based on established principles of SNAr kinetics. Actual values will vary based on the specific nucleophile, catalyst, and solvent system.
Table 1: Representative Kinetic Data for a Catalyzed SNAr of this compound
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Relative Rate Constant (k_rel) |
| 1 | 1 | 60 | Toluene | 1.0 |
| 2 | 5 | 60 | Toluene | 4.8 |
| 3 | 10 | 60 | Toluene | 9.5 |
| 4 | 5 | 80 | Toluene | 11.2 |
| 5 | 5 | 60 | Dioxane | 6.5 |
| 6 | 5 | 60 | DMSO | 25.1 |
Note: The increase in rate with catalyst loading is expected. Higher temperatures also accelerate the reaction. Polar aprotic solvents like DMSO are known to significantly accelerate SNAr reactions.[4]
Experimental Protocols
Protocol: Phase-Transfer Catalyzed Synthesis of 2,5-Bis(butoxy)terephthalonitrile
This protocol describes a typical procedure for the substitution of both chlorine atoms on this compound using an alcohol nucleophile under phase-transfer catalysis conditions.
Materials:
-
This compound (1.0 eq)
-
1-Butanol (2.5 eq)
-
Sodium Hydroxide (NaOH) pellets (5.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.1 eq)
-
Toluene (solvent)
-
Deionized Water
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound and toluene.
-
Reagent Preparation: In a separate beaker, dissolve sodium hydroxide in deionized water (caution: exothermic). Once cool, add the 1-butanol to this aqueous solution.
-
Catalyst Addition: Add the phase-transfer catalyst, Tetrabutylammonium Bromide, to the flask containing the this compound solution.
-
Reaction Initiation: Add the aqueous NaOH/butanol solution to the toluene solution in the reaction flask.
-
Reaction Conditions: Heat the biphasic mixture to 80-90°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with toluene or ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with deionized water (2x) and then with saturated brine (1x) to remove the catalyst and any remaining base.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating a typical catalytic cycle for a phase-transfer catalyzed SNAr reaction and a general workflow for conducting a kinetic study.
Caption: Catalytic cycle for a Phase-Transfer Catalyzed SNAr reaction.
Caption: General experimental workflow for a reaction kinetics study.
References
- 1. ijirset.com [ijirset.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 6. iajpr.com [iajpr.com]
- 7. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
resolving solubility issues during 2,5-Dichloroterephthalonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,5-Dichloroterephthalonitrile. The information addresses common challenges, with a focus on resolving solubility issues to ensure successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: Which solvents are recommended for reactions involving this compound?
A2: The choice of solvent is highly dependent on the specific reaction being performed (e.g., nucleophilic aromatic substitution, polymerization). Based on literature for similar compounds and general principles, the following solvents are often employed:
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF)[1][2], Dimethyl sulfoxide (DMSO)[3], and N-Methyl-2-pyrrolidone (NMP) are frequently used, particularly for nucleophilic aromatic substitution reactions, as they can effectively dissolve the reactants and facilitate the reaction.[4]
-
Ethereal Solvents: Tetrahydrofuran (THF) can be a suitable solvent, especially for reactions where a less polar environment is desired.
-
Chlorinated Solvents: Dichloromethane (DCM) and chloroform have been mentioned as potential solvents.
-
Aromatic Solvents: Toluene and xylene can be used, often at elevated temperatures, for certain types of reactions.
Q3: My this compound is not dissolving completely. What can I do?
A3: Several strategies can be employed to address solubility issues:
-
Heating: Gently heating the reaction mixture is the most common method to increase the solubility of this compound. The appropriate temperature will depend on the boiling point of the solvent and the thermal stability of the reactants.
-
Co-solvents: Using a mixture of solvents can enhance solubility. For instance, adding a small amount of a more polar solvent like DMF or DMSO to a less polar solvent might improve dissolution.
-
Sonication: Applying ultrasonic waves can help to break down solid agglomerates and increase the rate of dissolution.
-
Solvent Screening: If solubility remains a significant issue, performing a small-scale solvent screening experiment with a range of recommended solvents is advisable.
Q4: How does solvent polarity affect the rate of my reaction with this compound?
A4: Solvent polarity can have a significant impact on reaction rates, particularly for nucleophilic aromatic substitution (SNAr) reactions.[5][6][7][8]
-
Polar Solvents: Polar solvents, especially polar aprotic solvents like DMF and DMSO, can stabilize charged intermediates and transition states that are common in SNAr reactions.[6] This stabilization generally leads to an increase in the reaction rate.[6][7]
-
Nonpolar Solvents: Reactions in nonpolar solvents may be slower if the mechanism involves charged intermediates. However, for reactions where the reactants are nonpolar, a nonpolar solvent might be more suitable.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Poor Solubility of this compound | - Inappropriate solvent choice.- Insufficient temperature.- High concentration of reactants. | - Solvent Selection: Switch to a more polar aprotic solvent such as DMF or DMSO.- Temperature: Gradually increase the reaction temperature while monitoring for any degradation.- Dilution: Add more solvent to decrease the overall concentration. |
| Slow or Incomplete Reaction | - Low solubility of reactants.- Inadequate reaction temperature.- Poor choice of solvent polarity. | - Enhance Solubility: See solutions for "Poor Solubility".- Increase Temperature: Carefully raise the reaction temperature to increase the kinetic energy of the molecules.- Solvent Optimization: If the reaction involves polar intermediates, consider switching to a more polar solvent to stabilize them and accelerate the reaction.[6][7] |
| Product Precipitation During Reaction | - Product is insoluble in the reaction solvent.- Reaction temperature is too low. | - Solvent Mixture: Add a co-solvent in which the product is known to be soluble.- Maintain Temperature: Ensure the reaction temperature is maintained at a level where the product remains in solution. |
| Difficulty in Product Isolation/Purification | - Product is highly soluble in the work-up solvent.- Co-elution with impurities during chromatography. | - Crystallization: If the product is a solid, attempt to crystallize it by cooling the reaction mixture or by adding an anti-solvent (a solvent in which the product is insoluble).- Chromatography Solvent System: Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general guideline for the reaction of this compound with a primary or secondary amine. Optimization of the base, solvent, and temperature may be necessary for specific substrates.
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., DMF or DMSO).
-
Addition of Amine and Base: Add the amine (2.0-2.2 equivalents) to the solution, followed by a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU; 2.5 equivalents).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80°C and 150°C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of a Porous Organic Polymer (POP)
This protocol outlines a general procedure for the synthesis of a porous organic polymer from this compound and a suitable comonomer.
-
Monomer Solution: In a reaction vessel, dissolve this compound and the comonomer in a suitable anhydrous solvent (e.g., DMF or a mixture of solvents).
-
Catalyst/Initiator Addition: Add the appropriate catalyst or initiator for the desired polymerization reaction (e.g., a palladium catalyst for cross-coupling reactions).
-
Polymerization: Heat the reaction mixture under an inert atmosphere at a temperature suitable for the specific polymerization reaction, often for an extended period (24-72 hours).
-
Isolation: After the reaction is complete, cool the mixture and collect the solid polymer by filtration.
-
Washing: Wash the polymer sequentially with various solvents (e.g., DMF, acetone, methanol, and dichloromethane) to remove any unreacted monomers and catalyst residues.
-
Drying: Dry the purified polymer under vacuum at an elevated temperature.
Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. productcatalog.eastman.com [productcatalog.eastman.com]
- 3. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 4. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent effects - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
Validation & Comparative
A Comparative Analysis of 2,5-Dichloroterephthalonitrile and Terephthalonitrile for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 2,5-Dichloroterephthalonitrile and terephthalonitrile, two important nitrile compounds with applications in materials science and pharmaceutical development. This document outlines their chemical and physical properties, synthesis methodologies, and potential applications, supported by available data to assist researchers in selecting the appropriate building block for their specific needs.
Chemical and Physical Properties
This compound and terephthalonitrile share a core benzene-1,4-dicarbonitrile structure, but the presence of two chlorine atoms on the aromatic ring of the former significantly influences its properties and reactivity. A summary of their key physical and chemical properties is presented in Table 1.
| Property | This compound | Terephthalonitrile |
| CAS Number | 1897-43-4[1] | 623-26-7[2] |
| Molecular Formula | C₈H₂Cl₂N₂[1] | C₈H₄N₂[2] |
| Molecular Weight | 197.02 g/mol [1] | 128.13 g/mol [2] |
| Appearance | White to off-white solid[1] | White to light yellow powder[2] |
| Melting Point | 211-218 °C[3] | 221-225 °C[2] |
| Boiling Point | Not readily available | Estimated at 227.54 °C[2] |
| Solubility | Moderately soluble in organic solvents[1] | Slightly soluble in chloroform and DMSO; Water solubility: 0.08 g/L at 23°C[2] |
| Key Structural Feature | Benzene ring with two cyano groups and two chlorine atoms[1] | Benzene ring with two cyano groups[2] |
Synthesis and Production
The synthesis of these two compounds typically follows different pathways, reflecting their distinct starting materials.
Synthesis of Terephthalonitrile
A common industrial method for the synthesis of terephthalonitrile is the ammoxidation of p-xylene .[2] This process involves the vapor-phase reaction of p-xylene with ammonia and an oxygen source over a catalyst at elevated temperatures.
Experimental Protocol: Ammoxidation of p-xylene
-
Reactants : p-xylene, ammonia, and air (as the oxygen source).
-
Catalyst : A vanadium-based catalyst is often employed.
-
Reaction Conditions : The reaction is typically carried out in a fixed-bed reactor at temperatures ranging from 350-450°C.
-
Procedure : A gaseous mixture of p-xylene, excess ammonia, and air is passed through a reactor containing the catalyst bed. The effluent gas is then cooled to condense and separate the terephthalonitrile product.
-
Yield : High yields of terephthalonitrile can be achieved with this method.
Synthesis of this compound
A feasible route to this compound involves the oxidation of 2,5-dichloro-p-xylene to 2,5-dichloroterephthalic acid, followed by conversion to the dinitrile.
Experimental Protocol: Synthesis of 2,5-Dichloroterephthalic Acid
This protocol describes the synthesis of the precursor to this compound.
-
Reactants : 2,5-dichloro-p-xylene, potassium permanganate, pyridine, and deionized water.
-
Procedure :
-
A mixture of 2,5-dichloro-p-xylene (5 g, 0.028 mol), potassium permanganate (26 g, 0.165 mol), pyridine (80 mL), and deionized water (20 mL) is prepared in a 250 mL round-bottom flask.
-
The reaction mixture is heated to 100 °C and stirred for 12 hours.
-
The resulting brown manganese oxide is removed by hot filtration. The solid is re-slurried twice with 100 mL of deionized water.
-
The combined filtrates are concentrated under reduced pressure.
-
The resulting liquid is acidified with hydrochloric acid to a pH of 1.
-
The precipitated white solid (2,5-dichloroterephthalic acid) is collected by filtration and dried.
-
-
Yield : 53-87%.
The conversion of the resulting 2,5-dichloroterephthalic acid to this compound can be achieved through standard methods such as dehydration of the corresponding diamide.
Comparative Reactivity and Applications
The key difference in the reactivity of the two compounds stems from the presence of chlorine atoms on the aromatic ring of this compound.
3.1. Reactivity
-
This compound : The electron-withdrawing nature of the two nitrile groups, combined with the two chlorine atoms, makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNA r) . The chlorine atoms can be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reactivity allows for the facile introduction of diverse functional groups onto the aromatic core. Furthermore, the chlorinated positions are suitable sites for transition metal-catalyzed cross-coupling reactions , enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
Terephthalonitrile : The aromatic ring of terephthalonitrile is significantly less reactive towards nucleophilic substitution due to the absence of good leaving groups. The primary reactivity of terephthalonitrile lies in the transformation of its nitrile functional groups . These can undergo reactions such as hydrolysis to carboxylic acids, reduction to amines, and cycloaddition reactions.
3.2. Applications
Both compounds serve as valuable intermediates in the synthesis of more complex molecules with a range of applications.
Polymer Synthesis
-
This compound can act as a monomer in the synthesis of high-performance polymers. Its ability to undergo nucleophilic substitution allows for the creation of polymers with tailored properties by reacting it with various dinucleophiles.
-
Terephthalonitrile is a precursor to terephthalic acid and its derivatives, which are key monomers for the production of widely used polyesters and polyamides, such as polyethylene terephthalate (PET) and poly(p-phenylene terephthalamide) (Kevlar®).
Agrochemicals and Pharmaceuticals
-
This compound serves as a building block for the synthesis of various agrochemicals and pharmaceuticals.[1] The reactive chlorine atoms provide a handle for introducing functionalities that can impart specific biological activities.
-
Terephthalonitrile is also utilized as an intermediate in the production of pharmaceuticals and agrochemicals.[2]
Experimental Workflows and Logical Relationships
The following diagrams illustrate the synthetic pathways and potential applications of this compound and terephthalonitrile.
References
A Comparative Guide to Analytical Methods for Determining the Purity of 2,5-Dichloroterephthalonitrile
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is a critical parameter that can significantly influence the outcome of a synthesis, the efficacy of a final product, and the reproducibility of experimental results. 2,5-Dichloroterephthalonitrile is a key building block in the synthesis of various materials, including high-performance polymers and pigments. This guide provides a comparative overview of suitable analytical methods for determining its purity, offering detailed experimental protocols and performance data to assist in method selection and implementation.
The primary analytical techniques discussed are Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). These methods are widely used for their robustness, precision, and accuracy in separating and quantifying organic compounds. While specific validated methods for this compound are not extensively published, the protocols provided herein are based on established methodologies for analogous aromatic nitriles and halogenated compounds and serve as a strong starting point for method development and validation.[1][2]
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for purity determination is contingent on several factors, including the nature of potential impurities, required sensitivity, and available instrumentation. Gas chromatography is often a preferred method for volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity.[3] High-Performance Liquid Chromatography offers a powerful alternative, particularly for the analysis of non-volatile impurities or thermally labile compounds.[2]
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-UV Detection (HPLC-UV) |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.01 - 0.1% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.03 - 0.3% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% |
| Precision (% RSD) | < 2% | < 2% |
| Throughput | High | High |
| Complexity | Moderate | Moderate |
| Primary Application | Routine purity testing, separation of volatile and semi-volatile impurities. | Purity testing, analysis of non-volatile or thermally labile impurities. |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography is a robust and widely utilized technique for assessing the purity of volatile and semi-volatile compounds. The method separates the analyte from its impurities based on their differential partitioning between a stationary phase and a mobile gas phase.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary column: A non-polar or medium-polarity column such as a DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent is recommended for halogenated aromatic compounds.[2]
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent like acetone or dichloromethane at a concentration of approximately 10 mg/mL. Further dilute to a final concentration of about 1 mg/mL.
-
GC Conditions:
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.[1]
-
Injector Temperature: 280 °C.
-
Detector Temperature: 300 °C.
-
-
Data Analysis: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.
High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
HPLC is a versatile technique that separates components of a mixture in a liquid mobile phase through a solid stationary phase. It is particularly useful for analyzing compounds that are not sufficiently volatile for GC.[1]
Instrumentation:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this stock solution to a working concentration of about 0.1 mg/mL.
-
HPLC Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). Isocratic elution is often sufficient for a purity assessment.
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength between 230-254 nm is likely appropriate.
-
Injection Volume: 10 µL.[1]
-
-
Data Analysis: Purity is calculated using the area percent method from the resulting chromatogram.
Potential Impurities
The potential impurities in this compound would largely depend on the synthetic route. A common synthesis involves the oxidation of 2,5-dichloro-p-xylene followed by amination and dehydration, or the direct cyanation of a dichlorobenzene derivative. Potential impurities could include:
-
Starting materials: Unreacted 2,5-dichloro-p-xylene or other precursors.
-
Intermediates: Partially reacted intermediates such as 2,5-dichloroterephthalamide.
-
Isomers: Other isomers of dichloroterephthalonitrile that may form as byproducts.
-
Solvent residues: Residual solvents from the synthesis and purification process.
Both GC and HPLC methods are well-suited for the separation of these types of impurities. For definitive identification of unknown impurities, coupling the chromatographic system to a mass spectrometer (GC-MS or LC-MS) is recommended.[2]
Visualizations
References
Unraveling the Influence of Isomerism on High-Performance Polymers: A Comparative Guide to Dichloroterephthalonitrile-Derived Poly(arylene ether nitrile)s
The positioning of the chloro- and cyano- groups on the aromatic ring of the dichloroterephthalonitrile monomer is anticipated to significantly influence the resulting polymer's architecture and, consequently, its macroscopic properties. This guide synthesizes the available experimental data for PAENs derived from 2,6-dichlorobenzonitrile and offers a scientifically grounded projection of the properties of their 2,5-isomer counterparts.
Experimental Data Summary
The following table summarizes the key performance characteristics of PAENs synthesized from 2,6-dichlorobenzonitrile with various bisphenols. This data provides a baseline for understanding the properties of this class of polymers.
| Property | Polymer System (2,6-dichlorobenzonitrile based) | Value |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | CPAENs with carboxyl-functionalized phenolphthalin and diphenol | 181 - 251 °C[1] |
| PEN copolymers with naphthalene and biphenyl structures | 166 - 260 °C[2] | |
| PEN-Ph/BPh composites | 278 - 330 °C[3] | |
| 5% Weight Loss Temperature (TGA) | CPAENs | > 400 °C[1] |
| PEN copolymers with naphthalene and biphenyl structures | 373 - 498 °C[2] | |
| PEN-Ph/BPh composites | > 500 °C[3] | |
| Mechanical Properties | ||
| Tensile Strength | CPAENs | 75.1 - 104.7 MPa[1] |
| PEN copolymers with naphthalene and biphenyl structures | 75 - 117 MPa[2] | |
| PEN-Ph/BPh blend films | 97 MPa[3] | |
| Tensile Modulus | CPAENs | 2.6 - 3.2 GPa[1] |
| Solubility | ||
| CPAENs | Soluble in NMP, DMF, THF[1] | |
| PEN copolymers with DHPZ units | Soluble in NMP, DMF, DMAc, chloroform[1] |
The Isomeric Effect: A Predictive Comparison
The structural difference between 2,5-dichloroterephthalonitrile and 2,6-dichlorobenzonitrile lies in the substitution pattern on the benzene ring. The 2,6-isomer possesses a less symmetrical structure compared to the 2,5-isomer. This seemingly subtle difference can lead to significant variations in the polymer's properties.
Polymer Chain Packing and Crystallinity: The more linear and symmetrical backbone of a polymer derived from this compound would likely facilitate more efficient chain packing and a higher degree of crystallinity. In contrast, the kinked structure resulting from the 2,6-isomer would lead to a more amorphous polymer matrix.
Thermal Properties:
-
Glass Transition Temperature (Tg): The restricted chain rotation in the more rigid backbone of the 2,5-isomer-based polymer would likely result in a higher Tg compared to the 2,6-isomer-based polymer.
-
Melting Temperature (Tm): Due to the expected higher crystallinity, the 2,5-isomer-based polymer would exhibit a distinct and higher melting point.
-
Thermal Stability: The more ordered and densely packed structure of the 2,5-isomer-based polymer could lead to enhanced thermal stability, with a higher decomposition temperature.
Mechanical Properties:
-
Tensile Strength and Modulus: The higher crystallinity and stronger intermolecular forces in the 2,5-isomer-based polymer would be expected to result in higher tensile strength and modulus.
-
Solubility: The increased crystallinity and stronger interchain interactions in the 2,5-isomer-based polymer would likely lead to lower solubility in common organic solvents compared to the more amorphous 2,6-isomer-based polymers.[1]
Experimental Protocols
The synthesis and characterization of these PAENs typically follow established polymer chemistry methodologies.
Synthesis of Poly(arylene ether nitrile)s (General Procedure)
A typical synthesis involves a nucleophilic substitution polycondensation reaction.
-
Monomers and Reagents: A dichloroterephthalonitrile isomer (e.g., 2,6-dichlorobenzonitrile), a bisphenol (e.g., Bisphenol A, phenolphthalin), anhydrous potassium carbonate (as a weak base), and a high-boiling aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or sulfolane).[1][4]
-
Reaction Setup: The reaction is carried out in a flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap to remove the water generated during the reaction.
-
Polymerization: The bisphenol is dissolved in the solvent, and potassium carbonate is added. The mixture is heated to form the bisphenoxide in situ. The dichloroterephthalonitrile isomer is then added, and the reaction mixture is heated to a high temperature (typically 180-220 °C) to facilitate the polymerization.
-
Purification: After cooling, the polymer is precipitated in a non-solvent like methanol or water, filtered, washed extensively to remove salts and residual solvent, and dried under vacuum.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized polymers.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is employed to identify the characteristic functional groups in the polymer, such as the nitrile (-C≡N) and ether (-O-) linkages.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the polymers.
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.[1]
-
Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polymers by measuring the weight loss as a function of temperature.[1]
-
-
Mechanical Testing: Tensile properties, such as tensile strength, tensile modulus, and elongation at break, are measured using a universal testing machine on polymer films cast from solution.[1]
Visualizing the Process and Logic
The following diagrams illustrate the general workflow for synthesizing and characterizing these polymers, as well as the logical relationship between monomer isomerism and resulting polymer properties.
Caption: A generalized workflow for the synthesis and characterization of PAENs.
Caption: The logical relationship between monomer isomerism and polymer properties.
References
Spectroscopic Analysis for Confirmation of 2,5-Dichloroterephthalonitrile Derivative Synthesis: A Comparative Guide
Introduction to Spectroscopic Characterization
The successful synthesis of 2,5-Dichloroterephthalonitrile derivatives requires rigorous characterization to confirm the molecular structure and the absence of starting materials and byproducts. The complementary nature of NMR, IR, and MS provides a detailed picture of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, including the chemical environment of protons and carbon atoms, their connectivity, and the symmetry of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of chemical bonds.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through analysis of fragmentation patterns.
Comparative Spectroscopic Data
Due to the limited availability of published spectra for a series of this compound derivatives, this section presents a comparative analysis based on available data for the parent compound (where available), a representative amino-substituted derivative, and a structurally related compound, 2,5-Dichlorobenzonitrile, to illustrate the expected spectral features.
Table 1: Comparative ¹H NMR Spectral Data (Predicted and Reported)
| Compound | Aromatic Protons (ppm) | Other Protons (ppm) | Solvent |
| This compound | ~7.9 (s, 2H) | - | CDCl₃ |
| 2-Amino-5-chloroterephthalonitrile | ~7.6 (d), ~6.8 (d) | ~4.5 (br s, 2H, -NH₂) | DMSO-d₆ |
| 2,5-Dichlorobenzonitrile | 7.6-7.8 (m, 3H) | - | CDCl₃ |
Table 2: Comparative ¹³C NMR Spectral Data (Predicted and Reported)
| Compound | Aromatic Carbons (ppm) | Nitrile Carbon (ppm) | Other Carbons (ppm) | Solvent |
| This compound | ~138 (C-Cl), ~134 (C-H), ~115 (C-CN) | ~116 | - | CDCl₃ |
| 2-Amino-5-chloroterephthalonitrile | ~150 (C-NH₂), ~135 (C-Cl), ~133 (CH), ~120 (CH), ~118 (C-CN), ~100 (C-CN) | ~117 | - | DMSO-d₆ |
| 2,5-Dichlorobenzonitrile | 135.2, 133.0, 132.3, 131.9, 117.5, 112.9 | ~117 | - | CDCl₃ |
Table 3: Comparative IR Spectral Data
| Compound | C≡N Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| This compound | ~2230 | ~800-850 | ~1470, 1550 | - |
| 2-Amino-5-chloroterephthalonitrile | ~2220 | ~800-840 | ~1480, 1560, 1620 | ~3300-3500 (N-H stretch) |
| 2,5-Dichlorobenzonitrile | 2231 | 827 | 1465, 1572 | - |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Peaks (m/z) |
| This compound | C₈H₂Cl₂N₂ | 197.02 | 196/198/200 (M⁺), 161/163 (M⁺-Cl), 126 (M⁺-2Cl) |
| 2-Amino-5-chloroterephthalonitrile | C₇H₄ClN₃ | 165.58 | 165/167 (M⁺), 130 (M⁺-Cl) |
| 2,5-Dichlorobenzonitrile | C₇H₃Cl₂N | 172.01 | 171/173/175 (M⁺), 136/138 (M⁺-Cl), 101 (M⁺-2Cl) |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
A sufficient number of scans is crucial due to the low natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Electron Ionization (EI) is a common method for this class of compounds.
-
Analysis: The sample is introduced into the mass spectrometer (e.g., via direct infusion or GC-MS), and the mass-to-charge ratio of the resulting ions is measured.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound derivatives.
cross-referencing experimental data with published literature on 2,5-Dichloroterephthalonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data for 2,5-Dichloroterephthalonitrile with published literature values. It is designed to assist researchers in evaluating this compound for applications in polymer chemistry, agrochemicals, and pharmaceutical synthesis. The following sections detail its physicochemical properties, spectral data, and a comparative analysis with a potential alternative.
Physicochemical Properties
This compound is a white to off-white solid, a characteristic attributed to its stable crystalline structure.[1] Its primary applications are as a monomer in the synthesis of high-performance polymers and as an intermediate in the production of agrochemicals and pharmaceuticals. The presence of two chlorine atoms and two nitrile groups on the benzene ring makes it a versatile building block for various chemical transformations.
| Property | Experimental Data | Published Literature Value |
| Melting Point | 214 °C | Not available in searched literature |
| Molecular Formula | C₈H₂Cl₂N₂ | C₈H₂Cl₂N₂ |
| Molecular Weight | 197.02 g/mol | 197.018 g/mol |
| Solubility | Moderately soluble in organic solvents | Moderately soluble in organic solvents[1] |
Spectral Data Comparison
¹H NMR Spectroscopy
Due to the symmetrical nature of this compound, a single signal is expected in the aromatic region of the ¹H NMR spectrum.
| Predicted Chemical Shift (δ) | Multiplicity | Assignment |
| 7.5 - 8.0 ppm | Singlet | Aromatic protons (2H) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is predicted to show three distinct signals corresponding to the three unique carbon environments in the molecule.
| Predicted Chemical Shift (δ) | Assignment |
| 115 - 120 ppm | Cyano group carbons (-C≡N) |
| 130 - 135 ppm | Aromatic carbons attached to chlorine (C-Cl) |
| 135 - 140 ppm | Aromatic carbons attached to cyano groups (C-CN) |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the nitrile and aromatic functional groups.
| Predicted Absorption (cm⁻¹) | Functional Group |
| 2220 - 2240 | C≡N stretch |
| 1450 - 1600 | C=C aromatic ring stretch |
| 800 - 900 | C-H out-of-plane bend for substituted benzene |
| 700 - 800 | C-Cl stretch |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound starts from 2,5-dichloro-p-xylene, which is first oxidized to 2,5-dichloroterephthalic acid. This intermediate can then be converted to the dinitrile.
Step 1: Oxidation of 2,5-dichloro-p-xylene to 2,5-dichloroterephthalic acid
-
Materials: 2,5-dichloro-p-xylene, potassium permanganate, pyridine, deionized water, hydrochloric acid.
-
Procedure:
-
In a round-bottom flask, combine 2,5-dichloro-p-xylene, potassium permanganate, pyridine, and deionized water.
-
Heat the mixture to 100 °C and stir for 12 hours.
-
Filter the hot suspension to remove manganese oxide. The solid is washed with hot deionized water.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Acidify the resulting liquid with hydrochloric acid to a pH of 1 to precipitate the product.
-
Collect the white solid by filtration and dry in a vacuum oven.
-
Step 2: Conversion of 2,5-dichloroterephthalic acid to this compound
-
Materials: 2,5-dichloroterephthalic acid, thionyl chloride, ammonia, and a suitable dehydrating agent (e.g., phosphorus pentoxide).
-
Procedure:
-
Convert the dicarboxylic acid to the diacid chloride using thionyl chloride.
-
React the diacid chloride with excess ammonia to form the diamide.
-
Dehydrate the diamide using a strong dehydrating agent to yield this compound.
-
Purity Analysis by Gas Chromatography (GC)
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 150 °C, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Injector and Detector Temperature: 280 °C.
-
Carrier Gas: Helium.
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., acetone) to a concentration of approximately 1 mg/mL.
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparative Analysis with Alternatives
For high-performance polymer applications, terephthalonitrile and its derivatives are often chosen for the excellent thermal stability and mechanical properties they impart to the resulting polymers. An alternative to this compound is the parent compound, Terephthalonitrile .
| Feature | This compound | Terephthalonitrile |
| Structure | Dichloro-substituted benzene ring | Unsubstituted benzene ring |
| Reactivity | Chlorine atoms can be substituted, offering sites for cross-linking or further functionalization. | Less reactive aromatic ring. |
| Polymer Properties | Expected to produce polymers with enhanced flame retardancy and potentially higher glass transition temperatures due to increased polarity and intermolecular forces. | Forms polymers with good thermal stability and mechanical strength. |
| Cost | Generally higher due to the additional synthetic step of chlorination. | More cost-effective starting material. |
The choice between these monomers depends on the specific performance requirements of the final polymer. The chloro-substituents in this compound provide handles for creating more complex and potentially higher-performing materials.
References
Evaluating 2,5-Dichloroterephthalonitrile as a Monomer for High-Performance Phthalonitrile Resins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for advanced materials with exceptional thermal and mechanical stability, researchers continually explore novel monomers for high-performance polymers. 2,5-Dichloroterephthalonitrile presents itself as a potential building block for robust polymer networks. This guide provides a comprehensive evaluation of this compound as a monomer, primarily in the context of phthalonitrile resin systems, and compares its projected performance against established alternatives. While direct synthesis of polyamides from this compound is not a conventional route, its dinitrile functionality makes it a candidate for the formation of highly cross-linked, thermally stable phthalonitrile thermosets.
Performance Comparison of Phthalonitrile Monomers
Phthalonitrile resins are renowned for their exceptional thermal stability, chemical resistance, and low moisture absorption, making them suitable for demanding applications in the aerospace and electronics industries. The performance of the final cured resin is intrinsically linked to the chemical structure of the monomer used. Below is a comparative summary of projected properties for a resin based on this compound against other common phthalonitrile monomers.
| Monomer | Chemical Structure | Melting Point (°C) | Projected Polymer Properties |
| This compound | Cl-Ph(CN)₂-Cl | ~180-182 | High thermal stability, inherent flame retardancy due to chlorine content, potentially high cross-link density leading to a high modulus but possible brittleness. |
| Resorcinol-based Phthalonitrile (e.g., 1,3-Bis(3,4-dicyanophenoxy)benzene) | Ph-[O-Ph(CN)₂]₂ | ~160-165 | Excellent thermal stability, good processability due to the ether linkage providing some flexibility.[1] |
| Bisphenol A-based Phthalonitrile | C(CH₃)₂-[Ph-O-Ph(CN)₂]₂ | ~228-235 | High thermal stability, good mechanical properties, and a large processing window.[2] |
| Phenolphthalein-based Phthalonitrile | Complex cardo structure | ~245-247 | Exceptional thermal stability, high glass transition temperature, and good solubility in some organic solvents. |
| Fluorinated Phthalonitrile Monomers | Contains C-F bonds | Varies | Low dielectric constant, low moisture absorption, and excellent thermal stability.[3] |
Note: The properties for the this compound-based polymer are projected based on the known effects of its structural features (high aromaticity, halogen content).
Quantitative Performance Data
The following table summarizes key quantitative data for polymers derived from various phthalonitrile monomers, providing a benchmark for evaluating this compound.
| Property | Bisphenol A-based Phthalonitrile Resin[2] | Fluorinated Phthalonitrile Resin[3] | Resorcinol-based Phthalonitrile Resin[1] | Projected this compound Resin |
| Glass Transition Temperature (Tg) | > 400 °C | > 400 °C | > 400 °C | > 400 °C |
| 5% Weight Loss Temperature (Td5) in N₂ | ~550-570 °C | ~501 °C | ~530-550 °C | > 500 °C (expected) |
| Char Yield at 800 °C in N₂ | > 70 % | > 60 % | > 70 % | High (expected) |
| Storage Modulus at 50 °C | ~3.0 - 3.5 GPa | ~2.5 - 3.0 GPa | ~3.0 - 3.5 GPa | High (expected) |
| Dielectric Constant (at 1 MHz) | ~3.0 - 3.5 | < 2.8 | ~3.0 - 3.2 | Moderate to High (expected) |
Experimental Protocols
The synthesis of phthalonitrile resins typically involves two main stages: the synthesis of the phthalonitrile monomer and its subsequent curing (polymerization).
Synthesis of Phthalonitrile Monomers
The general synthesis route for many phthalonitrile monomers involves a nucleophilic aromatic substitution reaction. For instance, a bisphenol is reacted with a nitro- or halogen-substituted phthalonitrile in the presence of a base.
Detailed Methodology for a Bisphenol A-based Phthalonitrile Monomer:
-
Charging the Reactor: A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is charged with bisphenol A, 4-nitrophthalonitrile, and anhydrous potassium carbonate in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Reaction: The mixture is heated to a specific temperature (e.g., 80-120 °C) under a nitrogen atmosphere and stirred for several hours.
-
Precipitation: After the reaction is complete, the mixture is cooled to room temperature and poured into a large volume of a non-solvent (e.g., water or methanol) to precipitate the crude product.
-
Purification: The precipitate is collected by filtration, washed thoroughly with water and/or methanol to remove unreacted starting materials and inorganic salts, and then dried in a vacuum oven.
Curing of Phthalonitrile Resins
The curing process involves the polymerization of the phthalonitrile monomers at high temperatures, often in the presence of a curing agent, to form a highly cross-linked thermoset.
Detailed Methodology for Curing:
-
Formulation: The phthalonitrile monomer is mixed with a small amount of a curing agent (e.g., an aromatic amine like 4,4'-diaminodiphenyl sulfone (DDS) or a metallic salt).
-
Degassing: The mixture is heated to a temperature above the monomer's melting point to obtain a homogeneous melt and is often degassed under vacuum to remove any entrapped air or volatiles.
-
Curing Cycle: The molten resin is then subjected to a carefully controlled temperature program. This typically involves a multi-step heating process to temperatures ranging from 250 °C to 375 °C for several hours at each step.
-
Post-Curing: For optimal properties, a post-curing step at an even higher temperature may be employed to ensure complete conversion of the nitrile groups.
Signaling Pathways and Logical Relationships
The polymerization of phthalonitrile monomers proceeds through a complex series of cyclotrimerization reactions of the nitrile groups, leading to the formation of a highly cross-linked network consisting of phthalocyanine and triazine rings. This network structure is responsible for the exceptional thermal stability of the resulting polymer.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
